Ethyl cinnamate-d7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D |
InChI Key |
KBEBGUQPQBELIU-TULXXKHWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical Properties of Ethyl Cinnamate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of ethyl cinnamate-d7. Due to the limited availability of direct experimental data for this specific deuterated isotopologue, this document presents the established physical properties of non-deuterated ethyl cinnamate as a baseline. It further elaborates on the anticipated isotopic effects of deuterium substitution on these properties. Detailed experimental protocols for the determination of these physical characteristics are also provided.
Introduction to this compound
Ethyl cinnamate is an organic ester naturally present in the essential oil of cinnamon.[1] Its deuterated form, this compound, is a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantitative analysis. The substitution of seven hydrogen atoms with deuterium introduces a significant mass shift, enabling its use as a tracer in metabolic fate and drug development studies. Understanding the physical properties of this compound is crucial for its accurate handling, formulation, and application in experimental settings.
Physical Properties
The following table summarizes the known physical properties of ethyl cinnamate and the projected properties for this compound. The properties for the deuterated compound are extrapolated based on established principles of isotopic effects.
| Property | Ethyl Cinnamate | This compound (Projected) |
| Molecular Formula | C₁₁H₁₂O₂[2] | C₁₁H₅D₇O₂ |
| Molecular Weight | 176.21 g/mol [3] | 183.25 g/mol |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |
| Melting Point | 6-8 °C[3] | Slightly higher than 6-8 °C |
| Boiling Point | 271 °C (at 760 mmHg) | Slightly higher than 271 °C |
| Density | 1.049 g/mL at 20 °C | Slightly higher than 1.049 g/mL |
| Refractive Index | n20/D 1.558 | Similar to 1.558 |
| Solubility | Insoluble in water; soluble in ethanol, ether, and most non-volatile oils. | Insoluble in water; soluble in ethanol, ether, and other organic solvents. |
Note on Isotopic Effects: The replacement of protium (¹H) with deuterium (²H) results in a stronger covalent bond (C-D vs. C-H). This subtle difference in bond energy can lead to minor but measurable changes in physical properties. Generally, deuteration leads to a slight increase in molecular weight, density, melting point, and boiling point. The effect on the refractive index is typically minimal.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and the distillate is collected in the receiving flask. Record this temperature.
Determination of Density
Density is the mass per unit volume of a substance. It can be accurately measured using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it.
-
Empty and dry the pycnometer, then fill it with this compound and repeat the thermal equilibration and weighing steps.
-
The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at that temperature.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is measured using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature, typically 20 °C, by circulating water from a constant temperature bath.
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid substance like this compound.
Caption: Workflow for the determination of physical properties of this compound.
References
In-depth Technical Guide to Ethyl Cinnamate-d7: Structure, Labeling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and potential applications of ethyl cinnamate-d7, a deuterated analog of the naturally occurring ester, ethyl cinnamate. This document is intended for professionals in the fields of pharmaceutical research, analytical chemistry, and metabolic studies who utilize isotopically labeled compounds.
Introduction to Ethyl Cinnamate and Isotopic Labeling
Ethyl cinnamate is an organic ester with a characteristic fruity and balsamic odor, naturally present in the essential oil of cinnamon.[1] Its structure consists of an ethyl group esterified with cinnamic acid. In the realm of scientific research, particularly in drug development and metabolic studies, the use of isotopically labeled compounds is a powerful technique. Deuterium (²H or D), a stable isotope of hydrogen, is often incorporated into molecules to serve as a tracer or to intentionally alter metabolic pathways. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes at the site of deuteration. This property makes deuterated compounds invaluable tools for pharmacokinetic and metabolism studies.
Chemical Structure and Isotopic Labeling of this compound
The core of this guide focuses on this compound, a variant of ethyl cinnamate where seven hydrogen atoms have been replaced by deuterium. Based on commercially available standards and common synthetic routes for deuterated aromatic compounds, the isotopic labeling pattern of this compound is typically on the phenyl ring and the vinyl group. Specifically, the five hydrogens on the benzene ring and the two hydrogens on the carbon-carbon double bond of the propenoate group are substituted with deuterium.
The non-deuterated ethyl group remains, resulting in the chemical name: ethyl (E)-3-(phenyl-d5)-2-(vinyl-d2)-prop-2-enoate .
Below is a diagram illustrating the chemical structure and the positions of the deuterium labels.
Caption: Chemical structure of this compound with deuterium labeling on the phenyl and vinyl groups.
Synthesis of this compound
A likely synthetic pathway for this compound would involve the reaction of a deuterated benzaldehyde (benzaldehyde-d5) with a phosphonate ylide derived from a deuterated ethyl acetate precursor or a related phosphonate reagent where the alpha-protons are exchanged for deuterium.
Hypothetical Experimental Protocol (Horner-Wadsworth-Emmons type):
-
Preparation of Deuterated Benzaldehyde (Benzaldehyde-d5): This starting material can be synthesized through various methods, such as the deuteration of benzene followed by formylation.
-
Preparation of Deuterated Ylide Precursor: A phosphonate, such as triethyl phosphonoacetate, would be treated with a strong base (e.g., sodium hydride) in a deuterated solvent (e.g., THF-d8) to facilitate deuterium exchange at the alpha-carbon position, followed by reaction with D₂O to yield the deuterated phosphonate.
-
Condensation Reaction: The deuterated benzaldehyde-d5 would then be reacted with the deuterated phosphonate ylide in an appropriate solvent. The reaction mixture would be stirred, likely at room temperature or with gentle heating, to promote the formation of the carbon-carbon double bond.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove byproducts and unreacted starting materials. The crude product would then be purified, typically by column chromatography on silica gel, to yield pure this compound.
The final product's identity and isotopic purity would be confirmed by mass spectrometry and NMR spectroscopy.
Quantitative Data and Spectroscopic Analysis
The primary utility of this compound lies in its distinct mass, which allows it to be differentiated from its non-deuterated counterpart in mass spectrometry-based assays.
Table 1: Comparison of Physical and Mass Spectrometric Properties
| Property | Ethyl Cinnamate | This compound |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₅D₇O₂ |
| Molecular Weight | 176.21 g/mol | 183.25 g/mol |
| Monoisotopic Mass | 176.08373 u | 183.12768 u |
| Key Mass Spec Fragments (m/z) | 176, 131, 103, 77 | 183, 138, 108, 82 |
Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 183. The fragmentation pattern would be similar to that of the non-deuterated compound, but with fragments shifted by the mass of the incorporated deuterium atoms. For instance, the characteristic fragment corresponding to the cinnamoyl cation ([C₉H₇O]+) at m/z 131 in ethyl cinnamate would be observed at m/z 138 in this compound.
NMR Spectroscopy: ¹H NMR spectroscopy of this compound would show a significant reduction in the number and intensity of signals in the aromatic and vinyl regions compared to the non-deuterated compound. The signals corresponding to the phenyl and vinyl protons would be absent or greatly diminished. The remaining signals would be from the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).
¹³C NMR spectroscopy would show peaks for all eleven carbon atoms, with those bonded to deuterium potentially exhibiting slightly different chemical shifts and splitting patterns due to the deuterium coupling.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Workflow for Use as an Internal Standard:
Caption: Workflow for using this compound as an internal standard in quantitative analysis.
By adding a known amount of the deuterated standard to a sample, any loss of the analyte during sample preparation and analysis can be accurately corrected for, leading to more precise and reliable quantification of the non-deuterated ethyl cinnamate.
In the context of drug development, if a drug candidate contains a cinnamate moiety, this compound could be used in several ways:
-
Metabolic Studies: To track the metabolic fate of the cinnamate portion of a drug molecule.
-
Pharmacokinetic Analysis: To accurately quantify the concentration of the drug or its metabolites in biological matrices like plasma or urine.
-
Bioavailability and Bioequivalence Studies: As an internal standard to ensure the accuracy of concentration measurements in these critical studies.
Conclusion
This compound is a valuable tool for researchers and scientists, particularly in the pharmaceutical industry. Its well-defined isotopic labeling allows for its use as a reliable internal standard in a variety of analytical applications. The ability to accurately quantify compounds containing the cinnamate functional group is essential for advancing our understanding of drug metabolism and pharmacokinetics, ultimately contributing to the development of safer and more effective medicines.
References
In-Depth Technical Guide to Commercially Available Ethyl Cinnamate-d7 Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available ethyl cinnamate-d7, a deuterated internal standard essential for precise quantification in complex analytical workflows. This document details the properties of this standard, outlines its synthesis, provides an exemplary experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores its relevance in drug discovery through its interaction with the VEGFR2 signaling pathway.
Introduction to this compound
This compound is a stable isotope-labeled version of ethyl cinnamate where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier than its natural counterpart, allowing for its use as an internal standard in mass spectrometry-based quantitative analyses. Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variations in analytical performance.
Commercial Availability:
This compound is available from several suppliers of research chemicals and analytical standards. Notable suppliers include:
-
MedChemExpress: Offers this compound (Catalog No. HY-Y0121S1) with a reported purity of 98%.
-
Alfa Chemistry: Provides Ethyl trans-Cinnamate-d7.
Quantitative Data and Specifications
While a specific certificate of analysis for a commercial batch of this compound was not publicly available at the time of this guide's compilation, the following table presents representative data based on a certificate of analysis for a similar deuterated standard, ethyl acetate-d8 (Sigma-Aldrich, Lot MBBC9053), to illustrate the typical specifications provided by manufacturers.
| Parameter | Representative Specification | Method |
| Chemical Purity | ≥99.0% | Gas Chromatography (GC) |
| Isotopic Purity (Atom % D) | ≥99.5 atom % D | Nuclear Magnetic Resonance (¹H NMR) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid | Visual |
| Solvent | Neat | N/A |
Synthesis of Ethyl Cinnamate
The synthesis of the non-deuterated ethyl cinnamate can be achieved through several methods, with deuterated starting materials being used for the synthesis of the labeled standard. Two common methods are the Wittig reaction and Fischer esterification.
a) Wittig Reaction:
This reaction involves the coupling of an aldehyde (benzaldehyde) with a phosphonium ylide derived from an ethyl haloacetate. The use of a stabilized ylide generally favors the formation of the (E)-isomer (trans-ethyl cinnamate).
b) Fischer Esterification:
This method involves the acid-catalyzed reaction of cinnamic acid with ethanol. To synthesize the d7 variant, deuterated cinnamic acid would be reacted with deuterated ethanol.
Experimental Protocol: Quantification of a Small Molecule Analyte using this compound as an Internal Standard by LC-MS/MS
This section provides a detailed, adaptable protocol for the quantification of a small molecule analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methods for the analysis of small molecules by LC-MS/MS.
4.1. Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Autosampler vials
4.2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.
4.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological matrix (blank, calibration standard, or sample) into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4.4. LC-MS/MS Conditions (Representative)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of analyte and IS |
4.5. Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentration of the calibration standards to generate a calibration curve.
Logical and Signaling Pathways
Recent studies have indicated that ethyl cinnamate can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. This inhibition is achieved through the suppression of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1]
Caption: Inhibition of the VEGFR2 Signaling Pathway by Ethyl Cinnamate.
Conclusion
This compound is a valuable tool for researchers requiring accurate and precise quantification of analytes in complex matrices. Its commercial availability and the well-understood principles of its application make it an essential component of modern analytical workflows in drug development and other scientific disciplines. The inhibitory effect of its non-deuterated analog on the VEGFR2 signaling pathway further highlights its relevance in pharmacological research. This guide provides a foundational understanding and practical framework for the utilization of this important internal standard.
References
A Technical Guide to the Purity and Certification of Ethyl Cinnamate-d7 Reference Material
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential procedures and analytical methodologies employed in the certification of ethyl cinnamate-d7 as a reference material. Ensuring the high purity and accurate characterization of such standards is paramount for their reliable use in quantitative analyses, particularly in mass spectrometry-based assays common in pharmaceutical research and development. This document details the comprehensive evaluation of chemical and isotopic purity, the assessment of residual impurities, and the stability of the reference material, all within the framework of ISO 17034 for the competence of reference material producers.
Certification Workflow Overview
The certification of a reference material is a meticulous process that ensures its accuracy, stability, and traceability. The following diagram illustrates the key stages involved in the production and certification of this compound reference material in accordance with ISO 17034.[1][2][3][4][5]
References
- 1. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 2. documentationconsultancy.wordpress.com [documentationconsultancy.wordpress.com]
- 3. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. pacificcert.com [pacificcert.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Cinnamate-d7
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of ethyl cinnamate-d7, a deuterated analog of ethyl cinnamate. The inclusion of deuterium isotopes in molecules is a critical tool in drug discovery and development, offering insights into metabolic pathways, reaction mechanisms, and pharmacokinetics. This document details a feasible synthetic route, expected analytical data, and the necessary experimental protocols for its preparation and verification.
Introduction
Ethyl cinnamate is an organic compound, the ethyl ester of cinnamic acid, which is found naturally in the essential oil of cinnamon. It is widely used as a flavoring agent and in the perfume industry. The deuterated version, this compound, serves as a valuable internal standard in quantitative mass spectrometry-based bioanalytical assays and as a tracer for metabolic studies. This guide outlines a practical approach to its synthesis and the analytical techniques used for its structural confirmation and purity assessment.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process: the preparation of cinnamic acid-d7 followed by its esterification. A common and effective method for synthesizing the deuterated cinnamic acid is the Perkin reaction.
Step 1: Synthesis of Cinnamic Acid-d7 via Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. For the synthesis of cinnamic acid-d7, benzaldehyde-d5 is reacted with acetic anhydride in the presence of potassium acetate. The vinylic protons are exchanged with deuterium from a D₂O workup.
Reaction Scheme:
Benzaldehyde-d5 + Acetic Anhydride --(KCH₃COO, Δ)--> Cinnamic acid-d7 intermediate --(D₂O/H⁺)--> Cinnamic acid-d7
Step 2: Fischer Esterification of Cinnamic Acid-d7
The resulting cinnamic acid-d7 is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Reaction Scheme:
Cinnamic acid-d7 + Ethanol --(H₂SO₄, reflux)--> this compound
Below is a diagram illustrating the overall synthetic workflow.
Characterization
The synthesized this compound must be thoroughly characterized to confirm its identity, isotopic enrichment, and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are fundamental for structural elucidation. For this compound, the absence of signals for the five aromatic protons and the two vinylic protons in the ¹H NMR spectrum is the most telling evidence of successful deuteration.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.25 | Quartet | 2H | -OCH₂CH₃ |
| 1.33 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 166.9 | C=O |
| 144.5 | C-Ar (quaternary) |
| 134.4 (t) | C-D (aromatic) |
| 130.1 (t) | C-D (aromatic) |
| 128.8 (t) | C-D (aromatic) |
| 128.0 (t) | C-D (aromatic) |
| 118.2 (t) | =C-D |
| 60.4 | -OCH₂- |
| 14.3 | -CH₃ |
| (t) denotes a triplet due to C-D coupling. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic purity of the compound. The molecular ion peak for this compound will be shifted by +7 mass units compared to its non-deuterated counterpart (C₁₁H₁₂O₂ = 176.21 g/mol ).
Table 3: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₅D₇O₂ |
| Molecular Weight | 183.25 g/mol |
| [M]⁺ Peak | m/z 183 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be very similar to that of ethyl cinnamate, with the key difference being the presence of C-D stretching and bending vibrations.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (alkyl) |
| ~2250 | C-D stretch (aromatic and vinylic) |
| ~1715 | C=O stretch (α,β-unsaturated ester) |
| ~1640 | C=C stretch (alkene) |
| ~1170 | C-O stretch (ester) |
Experimental Protocols
Synthesis of Cinnamic Acid-d7
-
In a round-bottom flask, combine benzaldehyde-d5 (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).
-
Heat the mixture at 180°C for 5 hours with constant stirring.
-
Allow the mixture to cool to room temperature and then add water.
-
Boil the solution to hydrolyze the excess acetic anhydride.
-
Once cooled, the crude cinnamic acid-d7 will precipitate. Filter the solid and wash with cold water.
-
To ensure complete deuteration at the vinylic positions, recrystallize the crude product from D₂O.
-
Dry the purified cinnamic acid-d7 under vacuum.
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dried cinnamic acid-d7 (1.0 eq) in absolute ethanol (5.0 eq).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Characterization Methods
-
NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the exact mass.
-
IR Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an ATR accessory.
Conclusion
The synthesis and characterization of this compound can be reliably performed using established organic chemistry reactions and standard analytical techniques. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to produce and verify this important isotopically labeled compound for use in advanced scientific studies.
Ethyl cinnamate-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethyl cinnamate-d7, a deuterated analog of the naturally occurring ester, ethyl cinnamate. This document is intended for professionals in research and development who require detailed data on this compound for its application as an internal standard in quantitative analytical methodologies.
Core Compound Data
This compound is a stable isotope-labeled version of ethyl cinnamate, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of ethyl cinnamate. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.
Quantitative data for this compound and its non-deuterated parent compound are summarized below.
| Property | Value | Notes |
| Compound Name | This compound | Phenyl-d5, Ethyl-d2 |
| Molecular Weight | 183.26 g/mol | |
| Molecular Formula | C₁₁H₅D₇O₂ | |
| CAS Number | Not readily available | A specific CAS number for the d7 isotopologue is not widely listed. |
| Parent Compound | Ethyl (E)-cinnamate | |
| Parent CAS Number | 103-36-6 or 4192-77-2 | Refers to the non-deuterated trans-isomer. |
| Isotopic Purity | Typically ≥98% | Varies by supplier. |
Application in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis, particularly in complex matrices such as plasma, tissue homogenates, and environmental samples. By adding a known quantity of this compound to a sample, the concentration of the endogenous or exogenous ethyl cinnamate can be determined with high accuracy and precision. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference, while their co-eluting chromatographic behavior corrects for matrix effects and variations in sample recovery.
Experimental Protocols
The following is a representative protocol for the quantification of ethyl cinnamate in a biological matrix (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pure ethyl cinnamate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Perform serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create a series of calibration standards at concentrations spanning the expected sample range (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution in acetonitrile to a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (UHPLC/HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient should be developed to ensure chromatographic separation of ethyl cinnamate from matrix interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both ethyl cinnamate and this compound.
Data Analysis
-
Integrate the peak areas for the selected MRM transitions for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of ethyl cinnamate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental process.
Caption: Quantitative analysis workflow using this compound as an internal standard.
Caption: Logical relationship of the Isotope Dilution Mass Spectrometry (IDMS) process.
References
Technical Guide to the Safe Handling of Ethyl Cinnamate-d7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While deuteration is not expected to significantly alter the macroscopic chemical hazards of ethyl cinnamate, this guide is based on data for the non-deuterated form. Always consult the specific SDS provided by the supplier for ethyl cinnamate-d7 before handling the material and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a deuterated analog of ethyl cinnamate, an ester of cinnamic acid and ethanol. It is utilized in various research applications, including as an internal standard in mass spectrometry-based studies for pharmacokinetics, metabolism, and bio-analytical assays. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification. Although primarily used in analytical and research settings, understanding its safety profile is paramount for all personnel involved in its handling, storage, and disposal.
Hazard Identification and Classification
Based on the available data for ethyl cinnamate, the compound is generally considered to have a low order of acute toxicity. However, it can cause irritation upon contact.
GHS Classification (based on ethyl cinnamate):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictograms (based on ethyl cinnamate):
Caption: GHS Hazard Pictogram for Irritation/Sensitization.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of ethyl cinnamate. These values are expected to be very similar for this compound.
| Property | Value | References |
| Molecular Formula | C₁₁H₅D₇O₂ | |
| Molecular Weight | ~183.25 g/mol (for d7) | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Sweet, fruity, balsamic | |
| Melting Point | 6-8 °C (43-46 °F) | |
| Boiling Point | 271-273 °C (520-523 °F) | |
| Density | 1.049 g/cm³ at 20 °C | |
| Flash Point | >110 °C (>230 °F) (Closed Cup) | |
| Solubility | Insoluble in water; soluble in ethanol and ether | |
| Vapor Pressure | 6 Pa at 20 °C | |
| Refractive Index | n20/D 1.558 |
Toxicological Data
The toxicological data for ethyl cinnamate are summarized below.
| Endpoint | Species | Route | Value | References |
| LD50 | Rat | Oral | 4,000 mg/kg | |
| LD50 | Guinea pig | Oral | 4,000 mg/kg | |
| LD50 | Rabbit | Dermal | >5,000 mg/kg |
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.
Experimental Protocols: Safe Handling and Emergency Procedures
Standard Handling Protocol
This workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Response Protocol
This logical diagram outlines the immediate actions to be taken in case of accidental exposure or spillage.
Caption: Logical flow for emergency response procedures.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder. Collect the absorbed material into a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids, bases, and oxidizing agents.
Exposure Controls and Personal Protection
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields.
-
Skin Protection: Wear protective gloves (nitrile rubber is a good option) and a lab coat.
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.
-
This guide provides a comprehensive overview of the safety considerations for this compound, based on the data available for its non-deuterated counterpart. Adherence to these guidelines is crucial for maintaining a safe research environment.
References
An In-depth Technical Guide to the Solubility of Ethyl Cinnamate-d7 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl cinnamate, the ethyl ester of cinnamic acid, is a widely used compound in the fragrance, flavor, and pharmaceutical industries. Its deuterated isotopologues, such as ethyl cinnamate-d7, are valuable as internal standards in quantitative analytical methods like GC-MS and LC-MS, and as tracers in metabolic studies. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in these applications, enabling accurate stock solution preparation, formulation development, and experimental design. This guide provides a summary of the available solubility data for ethyl cinnamate and its deuterated analogs and outlines a general protocol for solubility determination.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for ethyl cinnamate and its deuterated analog, ethyl cinnamate-d5. This data can serve as a reference for estimating the solubility of this compound.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| Ethyl Cinnamate-d5 | DMSO | 100 mg/mL (551.75 mM)[1] | Requires sonication and warming for dissolution.[1] |
| (E)-Ethyl Cinnamate | DMSO | ≥ 200 mg/mL (1135.01 mM)[2] | Saturation was not reached at this concentration.[2] |
| Ethyl Cinnamate | 70% Ethanol | 1 mL in 5 mL |
Table 2: Qualitative Solubility Data for Ethyl Cinnamate
| Solvent | Solubility Description |
| Alcohols | Miscible |
| Ethanol | Miscible |
| Ether | Miscible |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| DMSO | Soluble |
| Water | Insoluble |
| Propylene Glycol | Slightly soluble |
| Glycerol | A few do not dissolve (interpreted as very slightly soluble or insoluble) |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of adding a known amount of solute to a known volume of solvent and observing the point of saturation.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., ethanol, methanol, acetone, DMSO, chloroform)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Saturated Solution (Equilibrium Method):
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV, GC-MS).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
References
The Natural Occurrence of Ethyl Cinnamate and Its Analogs: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Ethyl cinnamate and its structural analogs are a class of naturally occurring esters renowned for their characteristic aromatic profiles and significant biological activities. These compounds are pivotal in the flavor and fragrance industries and are increasingly gaining attention in pharmaceutical research for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative analysis of ethyl cinnamate and its common analogs, such as ethyl p-methoxycinnamate and methyl cinnamate.
Natural Distribution in the Plant Kingdom
Ethyl cinnamate and its related compounds are predominantly found in the essential oils of various aromatic plants. The Zingiberaceae (ginger) and Lauraceae (laurel) families are particularly rich sources.
Zingiberaceae Family
The ginger family is a treasure trove of phenylpropanoids, including various cinnamate esters.
-
Kaempferia galanga L. (Aromatic Ginger): The rhizome of K. galanga is a principal natural source of both ethyl cinnamate and its methoxylated analog, ethyl p-methoxycinnamate.[1] These compounds are major constituents of its essential oil and are responsible for many of its traditional medicinal uses, including anti-inflammatory and analgesic effects.[2] Ethyl p-methoxycinnamate, in particular, has been isolated and identified as a major bioactive compound from this plant.[3][4][5]
-
Alpinia Species: Several species within the Alpinia genus are known to produce cinnamate derivatives. For instance, the essential oil from the leaves, rhizomes, and stems of Alpinia malaccensis var. nobilis is exceptionally rich in (E)-methyl cinnamate. Similarly, methyl cinnamate is a notable component in the flower and rhizome oil of Alpinia zerumbet (Shell Ginger). Other, more complex cinnamate esters, such as 2α-cinnamoyl cineole, have also been isolated from various Alpinia species.
Lauraceae Family
-
Cinnamomum Species (Cinnamon): Ethyl cinnamate is a well-known constituent of the essential oil derived from cinnamon. While cinnamaldehyde is typically the most abundant compound in cinnamon bark and leaf oil, ethyl cinnamate contributes to the characteristic fruity and balsamic notes of its aroma profile. Its concentration can vary significantly based on the species, geographical origin, and the part of the plant used for extraction.
Other Notable Plant Sources
Ethyl cinnamate has been identified in a diverse range of other plants, including:
-
Prickly Pear (Opuntia sp.):
-
Tarragon (Artemisia dracunculus):
-
Tamarind (Tamarindus indica):
Occurrence in Fruits and Fermented Beverages
Beyond essential oils, ethyl cinnamate contributes to the flavor and aroma profiles of certain fruits and their fermented products.
-
Strawberry (Fragaria x ananassa): While esters like methyl and ethyl butanoate are often dominant, ethyl cinnamate has been identified as an important flavor compound in strawberries and, particularly, in strawberry wine.
-
Wine: Ethyl cinnamate is found in red wine and can contribute to its overall aroma. Other analogs, such as ethyl coumarate and ethyl ferulate, are also present and can act as precursors to volatile phenols during the aging process.
Quantitative Data Summary
The concentration of ethyl cinnamate and its analogs can vary substantially depending on the natural source, geographical location, harvesting time, and extraction method. The following tables summarize available quantitative data from scientific literature.
Table 1: Concentration in Essential Oils from the Zingiberaceae Family
| Plant Species | Plant Part | Compound | Concentration (%) | Reference(s) |
| Kaempferia galanga | Rhizome | Ethyl p-methoxycinnamate | 66.39 | |
| Kaempferia galanga | Rhizome | trans-Ethyl cinnamate | 9.86 | |
| Alpinia malaccensis var. nobilis | Leaf | (E)-Methyl cinnamate | 88.0 | |
| Alpinia malaccensis var. nobilis | Rhizome | (E)-Methyl cinnamate | 85.7 | |
| Alpinia malaccensis var. nobilis | Stem | (E)-Methyl cinnamate | 64.4 | |
| Alpinia zerumbet | Flower | Methyl cinnamate | 12.8 | |
| Alpinia zerumbet | Rhizome | Methyl cinnamate | 15.0 |
Table 2: Concentration of Analogs in Wine
| Wine Type | Production Stage | Compound | Concentration (mg/L) | Reference(s) |
| Red Wine (Grenache) | Post-barrel aging | Ethyl coumarate | 1.4 | |
| Red Wine (Shiraz) | Post-barrel aging | Ethyl coumarate | 3.6 | |
| Red Wine (Grenache) | Post-barrel aging | Ethyl ferulate | < 0.09 | |
| Red Wine (Shiraz) | Post-barrel aging | Ethyl ferulate | < 0.09 |
Biosynthesis of Cinnamate Esters
The core structure of ethyl cinnamate and its analogs originates from the amino acid L-phenylalanine via the phenylpropanoid pathway , a central secondary metabolic route in plants.
The key steps are:
-
Deamination of L-Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative elimination of an ammonia molecule from L-phenylalanine to produce trans-cinnamic acid.
-
Hydroxylation: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para-position of the phenyl ring to yield p-coumaric acid. This step is crucial for the formation of hydroxylated analogs.
-
CoA Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. This thioester is a central intermediate that can be channeled into various branches of phenylpropanoid metabolism, leading to flavonoids, lignins, and other phenolic compounds.
-
Ester Formation: The final step involves the esterification of cinnamic acid (or its derivatives like p-methoxycinnamic acid) with an alcohol, typically ethanol or methanol. This reaction is catalyzed by plant enzymes, likely belonging to the carboxyl esterase family, to yield ethyl cinnamate or methyl cinnamate, respectively.
Experimental Protocols
The extraction, isolation, and quantification of ethyl cinnamate and its analogs from natural sources involve a multi-step workflow.
Extraction of Volatile Compounds
Objective: To extract essential oils rich in cinnamate esters from raw plant material.
Method: Steam Distillation Steam distillation is the most common method for extracting temperature-sensitive aromatic compounds like ethyl cinnamate from plant tissues.
-
Principle: Pressurized steam is passed through the plant material. The high temperature and steam rupture the plant's oil glands, releasing the volatile aromatic compounds. These volatile oils are carried away with the steam, condensed back into a liquid, and then separated from the aqueous phase (hydrosol).
-
Apparatus: A distillation still (boiler), a chamber for plant material, a condenser, and a separator (e.g., Clevenger-type apparatus).
-
Procedure:
-
Preparation: Fresh or dried plant material (e.g., rhizomes, bark, leaves) is chopped or coarsely powdered to increase the surface area for efficient extraction.
-
Loading: The prepared plant material is placed in the designated chamber within the still.
-
Distillation: Water in the boiler is heated to produce steam, which is then passed through the plant material. The temperature is precisely controlled, typically between 60°C and 100°C, to prevent degradation of the target compounds.
-
Condensation: The vapor mixture of essential oil and water is passed through a condenser cooled with circulating water, causing it to liquefy.
-
Separation: The condensed liquid is collected in a separator. As the essential oil is typically immiscible with and less dense than water, it forms a distinct layer on top, which can then be physically separated.
-
Drying: The collected oil is dried using an anhydrous drying agent like sodium sulfate to remove any residual water.
-
Alternative Method: Soxhlet Extraction For exhaustive extraction, particularly for research purposes, Soxhlet extraction can be employed.
-
Principle: This method involves the continuous washing of the plant material with a recycling condensed solvent (e.g., ethanol, n-hexane). It is highly efficient but the prolonged heat can potentially degrade some sensitive compounds.
-
Procedure:
-
Dried and powdered plant material is placed in a porous cellulose thimble.
-
The thimble is placed in the Soxhlet extractor, which is fitted between a flask of boiling solvent and a condenser.
-
Solvent vapor rises, condenses, and drips onto the plant material, extracting soluble compounds.
-
When the solvent level in the extractor reaches a siphon arm, the extract is siphoned back into the boiling flask.
-
This cycle repeats for several hours, concentrating the non-volatile extracted compounds in the flask. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).
-
Isolation and Purification
Objective: To isolate a specific cinnamate analog from the crude essential oil or extract.
Method: Column Chromatography This is a standard technique for purifying individual compounds from a complex mixture.
-
Principle: The mixture is passed through a column packed with a solid adsorbent (stationary phase, typically silica gel). A solvent or mixture of solvents (mobile phase) is used to move the components through the column. Separation occurs because different compounds adhere to the stationary phase to different extents, causing them to travel at different speeds.
-
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane (wet packing method).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel, dried to a free-flowing powder, and carefully layered on top of the packed column.
-
Elution: Solvents of increasing polarity (gradient elution), starting with a non-polar solvent (e.g., 100% n-hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate), are passed through the column.
-
Fraction Collection: The eluent is collected in sequential small volumes (fractions).
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound. Fractions with similar TLC profiles are combined.
-
Solvent Evaporation: The solvent from the combined, purified fractions is evaporated to yield the isolated compound.
-
Identification and Quantification
Objective: To identify the chemical structure and determine the concentration of the target compounds in the extract or purified sample.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the gold standard for analyzing volatile and semi-volatile compounds in essential oils.
-
Principle: The sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., Helium) sweeps the volatile components through a long, thin capillary column. The column separates the components based on their boiling points and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio, and detects them, generating a unique mass spectrum (fingerprint) for each compound.
-
Typical Protocol:
-
Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane or ethanol).
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet, which is heated (e.g., to 250°C) to ensure rapid vaporization.
-
GC Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: The oven temperature is ramped to separate compounds over a wide range of boiling points. A typical program might be: initial temperature of 50°C for 1-2 minutes, ramp up to 250°C at a rate of 5-10°C/min, and hold for 5-10 minutes.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: Scanning from m/z 50 to 650 amu.
-
Temperatures: Ion source and transfer line temperatures are typically set to 250°C.
-
-
Data Analysis:
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of known standards and by searching established spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated based on the area of its corresponding peak in the total ion chromatogram. For absolute quantification, a calibration curve using a pure standard of the compound is required.
-
-
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Landscape of Ethyl Cinnamate-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The introduction of seven deuterium atoms into the ethyl cinnamate molecule will significantly alter its spectroscopic signatures. The following sections detail the expected NMR and MS data for ethyl cinnamate-d7, with comparative data for the non-deuterated form presented for clarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) has a nuclear spin of 1, which results in characteristic differences in NMR spectra compared to protium (¹H). The primary effects of deuteration on the NMR spectrum of ethyl cinnamate will be the disappearance of signals in the ¹H NMR spectrum corresponding to the deuterated positions and changes in the ¹³C NMR spectrum due to the coupling between carbon and deuterium.
Expected ¹H NMR Spectral Data
In this compound, it is presumed that the five protons on the phenyl ring and two protons of the ethyl group's methylene moiety are replaced by deuterium. This will lead to the disappearance of the corresponding signals in the ¹H NMR spectrum.
Table 1: Comparative ¹H NMR Data for Ethyl Cinnamate and Expected Data for this compound in CDCl₃
| Assignment | Ethyl Cinnamate Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C₆H₅- | 7.24-7.57 | Absent | - | - |
| =CH-Ph | 7.67 | 7.67 | d | 15.8 |
| =CH-CO | 6.43 | 6.43 | d | 15.8 |
| -OCH₂CH₃ | 4.24 | Absent | - | - |
| -OCH₂CH₃ | 1.32 | 1.32 | t | 7.1 |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will show signals for all carbon atoms. However, the carbons attached to deuterium will exhibit coupling (C-D coupling), which may result in multiplets, and their chemical shifts might be slightly altered due to isotopic effects.
Table 2: Comparative ¹³C NMR Data for Ethyl Cinnamate and Expected Data for this compound in CDCl₃
| Assignment | Ethyl Cinnamate Chemical Shift (δ, ppm) | Expected this compound Chemical Shift (δ, ppm) |
| C=O | 166.8 | ~166.8 |
| =CH-Ph | 144.5 | ~144.5 |
| C (aromatic, substituted) | 134.5 | ~134.5 |
| C (aromatic) | 130.2 | ~130.2 |
| C (aromatic) | 128.9 | ~128.9 |
| C (aromatic) | 128.1 | ~128.1 |
| =CH-CO | 118.4 | ~118.4 |
| -OCH₂CH₃ | 60.4 | ~60.4 (multiplet due to C-D coupling) |
| -OCH₂CH₃ | 14.3 | ~14.3 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 7 mass units higher than that of the non-deuterated compound. The fragmentation pattern will also be indicative of the deuteration. The molecular weight of ethyl cinnamate (C₁₁H₁₂O₂) is 176.21 g/mol . Therefore, the molecular weight of this compound (C₁₁H₅D₇O₂) will be approximately 183.25 g/mol .
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 183 | Molecular ion |
| [M - OCH₂CH₃]⁺ | 138 | Loss of the ethoxy group |
| [C₆D₅CH=CH]⁺ | 109 | Phenyl-d5-ethenyl cation |
| [C₆D₅]⁺ | 82 | Phenyl-d5 cation |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a modified esterification reaction using deuterated starting materials. A common method for synthesizing ethyl cinnamate is the Fischer esterification of cinnamic acid with ethanol in the presence of an acid catalyst. To synthesize the d7 isotopologue, cinnamic acid-d5 and ethanol-d2 would be required.
Materials:
-
Cinnamic acid-d5
-
Ethanol-d2
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid-d5 in an excess of ethanol-d2.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation.
-
Characterize the final product using NMR and MS.
Below is a DOT script for a diagram illustrating the synthesis workflow.
Caption: Synthesis Workflow for this compound
Mandatory Visualization
The following diagram, generated using the DOT language, illustrates the logical relationship in the expected mass spectral fragmentation of this compound.
Caption: Expected Mass Spectral Fragmentation of this compound
Methodological & Application
Application Note: High-Throughput Quantification of a Model Analyte in Human Plasma Using Ethyl Cinnamate-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model analyte, ethyl cinnamate, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, ethyl cinnamate-d7, was utilized. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for high-throughput bioanalytical studies in drug development and research.
Introduction
In drug discovery and development, the accurate quantification of small molecules in complex biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.
Ethyl cinnamate is a small ester molecule that can serve as a representative model for a class of therapeutic or biomarker compounds. This compound, with deuterium atoms on the phenyl and ethyl groups, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte but is distinguishable by its mass. This note provides a comprehensive protocol and performance data for the analysis of ethyl cinnamate in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Ethyl Cinnamate (Analyte) and this compound (Internal Standard, IS) were of high purity grade (>98%).
-
HPLC-grade acetonitrile and methanol were used.
-
Formic acid (LC-MS grade).
-
Human plasma (K2-EDTA).
-
Deionized water.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ethyl cinnamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Analyte Working Solutions (for Calibration Curve and QCs):
-
Perform serial dilutions of the ethyl cinnamate primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking into plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A standard UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl Cinnamate | 177.1 | 131.1 (Quantifier) | 15 |
| 177.1 | 103.1 (Qualifier) | 25 | |
| This compound | 184.1 | 136.1 | 15 |
Method Validation and Performance
The method was validated according to established bioanalytical method validation guidelines.[1][2] The validation assessed linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery.
Data Presentation
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Ethyl Cinnamate | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 0.5 | ≤ 8.5 | 95.0 - 108.2 | ≤ 9.8 | 96.5 - 106.4 |
| Low | 1.5 | ≤ 6.2 | 98.1 - 104.5 | ≤ 7.5 | 99.0 - 103.8 |
| Mid | 75 | ≤ 5.5 | 97.5 - 102.3 | ≤ 6.8 | 98.2 - 101.7 |
| High | 400 | ≤ 4.8 | 99.2 - 101.9 | ≤ 5.9 | 99.8 - 101.2 |
| Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% of nominal (±20% for LLOQ).[1][3] |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 88.5 | 89.1 | 0.95 | 0.99 |
| High | 90.2 | 89.8 | 0.93 | 0.98 |
| Recovery was consistent and reproducible. The IS-normalized matrix factor close to 1 indicates effective compensation for matrix effects by the internal standard. |
Visualization of Protocols
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of ethyl cinnamate in human plasma, serving as a model for similar small molecule bioanalysis. The use of this compound as an internal standard effectively compensates for sample preparation variability and matrix effects, ensuring high-quality data that meets regulatory standards for accuracy and precision.[1] This method is well-suited for application in research and drug development settings.
References
Application Note: Quantification of Ethyl Cinnamate in Food Matrices Using Isotope Dilution GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of ethyl cinnamate in various food matrices using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). Ethyl cinnamate, a key flavor and fragrance compound found in fruits, beverages, and baked goods, is quantified with high accuracy and precision using its deuterated analogue, ethyl cinnamate-d5, as an internal standard. The method presented herein is applicable to both liquid and solid food matrices and provides detailed protocols for sample preparation and instrumental analysis. This methodology is ideal for quality control in the food and beverage industry, as well as for research in food science and flavor chemistry.
Introduction
Ethyl cinnamate is a naturally occurring ester that contributes a characteristic sweet, fruity, and balsamic aroma to a variety of food products, including wine, cinnamon, and various fruits[1][2][3]. Its presence and concentration are critical to the sensory profile of these foods. Accurate quantification of ethyl cinnamate is therefore essential for quality control, authenticity assessment, and product development in the food and beverage industry[4].
Stable isotope dilution analysis (SIDA) is a powerful technique for the accurate quantification of analytes in complex matrices[5]. By spiking the sample with a known amount of a stable isotope-labeled version of the analyte, matrix effects and variations in sample preparation and injection volume can be effectively compensated for. This approach, combined with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), provides a reliable method for the determination of trace-level flavor compounds.
This application note provides a validated method for the quantification of ethyl cinnamate in both liquid (e.g., wine, fruit juice) and solid/semi-solid (e.g., baked goods) food matrices using ethyl cinnamate-d5 as an internal standard.
Experimental
-
Ethyl Cinnamate (≥99% purity)
-
Ethyl Cinnamate-d5 (isotopic purity ≥98%)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Ultrapure water
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a headspace solid-phase microextraction (HS-SPME) autosampler was used for analysis.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Software: Instrument control and data acquisition software
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of ethyl cinnamate and ethyl cinnamate-d5 in methanol.
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the ethyl cinnamate stock solution with methanol. Spike each calibration standard with the ethyl cinnamate-d5 internal standard solution to a final concentration of 50 µg/L.
Analytical Protocols
This protocol is optimized for the analysis of ethyl cinnamate in liquid samples such as wine and fruit juice.
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Spike the sample with 10 µL of a 5 mg/L solution of ethyl cinnamate-d5 in methanol.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
HS-SPME-GC-MS Analysis:
-
Incubation/Equilibration: Incubate the vial at 40°C for 10 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample at 40°C for 30 minutes with agitation.
-
Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC-MS Analysis:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Cinnamate: m/z 176, 131, 103
-
Ethyl Cinnamate-d5: m/z 181, 136, 108
-
-
This protocol is designed for the analysis of ethyl cinnamate in solid or semi-solid samples like cakes, cookies, or bread.
Sample Preparation:
-
Homogenize the sample to a fine powder or paste.
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane and 10 µL of a 5 mg/L solution of ethyl cinnamate-d5 in methanol.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Extract using an ultrasonic bath for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the dichloromethane supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer 1 µL of the concentrated extract for GC-MS analysis.
GC-MS Analysis:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
MS Parameters: Same as in Protocol 1.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio of ethyl cinnamate to ethyl cinnamate-d5 against the concentration of ethyl cinnamate in the working standards. The concentration of ethyl cinnamate in the samples is then determined from this calibration curve.
Method Validation and Performance
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following tables summarize the quantitative performance of the method in different food matrices.
Table 1: Method Validation Parameters
| Parameter | Liquid Matrix (Wine) | Solid Matrix (Cake) |
| Linearity (R²) | >0.998 | >0.997 |
| LOD (µg/L or µg/kg) | 0.5 | 1.0 |
| LOQ (µg/L or µg/kg) | 1.5 | 3.0 |
| Accuracy (Recovery %) | 95-105% | 92-108% |
| Precision (RSD %) | <5% | <7% |
Table 2: Quantification of Ethyl Cinnamate in Commercial Food Products
| Food Product | Matrix Type | Ethyl Cinnamate Concentration (µg/L or µg/kg) |
| Red Wine | Liquid | 85.4 |
| White Wine | Liquid | 12.7 |
| Strawberry Juice | Liquid | 25.1 |
| Cinnamon Roll | Solid | 155.8 |
| Fruit Cake | Solid | 78.3 |
Visualizations
Caption: Experimental workflow for the quantification of ethyl cinnamate.
Caption: Logical relationship in isotope dilution analysis.
Conclusion
The stable isotope dilution GC-MS method described in this application note provides a highly accurate, precise, and reliable means for the quantification of ethyl cinnamate in a variety of food matrices. The use of a deuterated internal standard effectively mitigates matrix effects, ensuring robust and reproducible results. The detailed protocols for both liquid and solid/semi-solid samples make this method broadly applicable for quality control and research in the food and beverage industry.
References
GC-MS analysis of essential oils with ethyl cinnamate-d7 standard
Application Note: GC-MS-07EC
Quantitative Analysis of Essential Oil Components Using Gas Chromatography-Mass Spectrometry with an Ethyl Cinnamate-d7 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and accurate method for the separation, identification, and quantification of individual components in complex essential oil samples. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds found in essential oils.[1][2] To enhance quantitative accuracy, this protocol employs an internal standard (IS) method using this compound. The use of a deuterated internal standard, which is chemically similar to potential analytes but mass-spectrometrically distinct, corrects for variations in sample injection volume, instrument response, and matrix effects, leading to highly reliable and reproducible results.[3]
Principle and Theory
Gas Chromatography (GC) separates chemical components of a sample based on their volatility and interaction with a stationary phase within a capillary column.[4] As separated components elute from the column, they enter a Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).[5] This process generates a unique mass spectrum for each component, allowing for its identification by comparison to spectral libraries like NIST.
For quantitative analysis, the internal standard method is superior to external standard or area percent normalization methods. A known, fixed amount of an internal standard (in this case, this compound) is added to every sample and calibration standard. The quantification of a target analyte is based on the ratio of its peak area to the peak area of the internal standard. This ratio is directly proportional to the analyte's concentration. This approach effectively mitigates errors arising from injection inconsistencies or instrument drift. A deuterated standard is ideal as its chromatographic behavior is nearly identical to its non-deuterated counterpart, but it is easily distinguished by its higher mass in the MS detector.
Experimental Protocols
Materials and Reagents
-
Essential Oil Sample: e.g., Cinnamon Leaf Oil, Lavender Oil, etc.
-
Internal Standard (IS): this compound (C₁₁H₅D₇O₂), 98%+ purity.
-
Reference Standards: High-purity standards of target analytes (e.g., Linalool, Cinnamaldehyde, Limonene, Eucalyptol).
-
Solvent: Hexane or Methanol, GC grade or higher.
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometer (GC-MS system).
-
Autosampler.
-
Capillary Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Analytical balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Micropipettes.
-
Vials with septa caps.
-
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in the chosen solvent in a 10 mL volumetric flask and fill to the mark. This is the IS Stock .
-
-
Analyte Stock Solutions (1000 µg/mL each):
-
For each target analyte, accurately weigh 10 mg of the reference standard.
-
Dissolve each in the solvent in separate 10 mL volumetric flasks and fill to the mark.
-
-
Calibration Standards (e.g., 1, 5, 10, 25, 50 µg/mL):
-
Prepare a series of volumetric flasks.
-
Into each flask, pipette the required volume of each analyte stock solution to achieve the target concentrations.
-
To each flask, add a fixed volume of the IS Stock to achieve a constant final concentration (e.g., 20 µg/mL).
-
Fill to the mark with the solvent. These are the calibration standards.
-
Preparation of Essential Oil Sample
-
Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.
-
Add a fixed volume of the IS Stock to achieve the same internal standard concentration used in the calibration standards (20 µg/mL).
-
Fill to the mark with the solvent.
-
Vortex to mix thoroughly. The sample is now ready for injection.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters. These should be optimized for the specific instrument and target analytes.
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent |
| Mass Spectrometer | Agilent 5977C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial 60 °C for 2 min, ramp at 4 °C/min to 240 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35 - 500 amu |
| Scan Mode | Full Scan (for identification and quantification) |
Data Analysis and Quantification
-
Identification: Identify the target analytes and the internal standard in the chromatograms by comparing their retention times and mass spectra with the prepared standards and a reference library (e.g., NIST).
-
Integration: Integrate the peak areas for each target analyte and for the internal standard (this compound).
-
Calibration Curve Construction:
-
For each calibration standard, calculate the Response Ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
Plot a graph of the Response Ratio (y-axis) versus the known concentration of the analyte (x-axis).
-
Perform a linear regression on the data points. The resulting curve should have a correlation coefficient (R²) of ≥ 0.995.
-
-
Sample Quantification:
-
Calculate the Response Ratio for the essential oil sample using the same formula.
-
Determine the concentration of the analyte in the prepared sample solution by using the regression equation from the calibration curve: Concentration (µg/mL) = (Sample Response Ratio - y-intercept) / slope
-
Calculate the final concentration of the analyte in the original essential oil sample (e.g., in mg/g): Concentration (mg/g) = (Concentration from curve (µg/mL) * Volume of flask (mL)) / (Initial weight of oil (mg))
-
Data Presentation
Quantitative results should be summarized for clarity.
Table 1: Quantitative Analysis of Cinnamon Leaf Essential Oil
| Analyte | Retention Time (min) | Analyte Peak Area | IS Peak Area | Response Ratio | Concentration in Oil (mg/g) |
| Linalool | 10.8 | 1,854,321 | 4,512,890 | 0.411 | 21.5 |
| Eucalyptol | 11.2 | 987,654 | 4,512,890 | 0.219 | 11.4 |
| Cinnamaldehyde | 15.4 | 15,678,910 | 4,512,890 | 3.474 | 752.1 |
| Eugenol | 16.1 | 2,432,109 | 4,512,890 | 0.539 | 115.8 |
| This compound (IS) | 18.2 | 4,512,890 | N/A | N/A | N/A |
Visualizations
Caption: Experimental workflow for quantitative GC-MS analysis.
Caption: Principle of internal standard for error correction.
Caption: Analyte and Internal Standard relationship in GC-MS.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Cinnamate Esters Using Ethyl Cinnamate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamate esters, a class of compounds prevalent in various natural products and utilized in the food, fragrance, and pharmaceutical industries, are of growing interest for their potential therapeutic properties.[1] Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating their efficacy and safety. This document provides detailed application notes and protocols for conducting pharmacokinetic (PK) studies of cinnamate esters, employing ethyl cinnamate-d7 as a stable isotope-labeled (SIL) internal standard.
The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).[2] Its near-identical physicochemical properties to the analyte, ethyl cinnamate, ensure that it effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[3] This approach allows for robust and reliable quantification of the parent ester and its primary metabolite, cinnamic acid, in biological matrices.
Core Principles of Using Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are the preferred choice in quantitative LC-MS/MS bioanalysis for several key reasons:[4][5]
-
Correction for Matrix Effects: Biological samples like plasma are complex and can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding the deuterated internal standard at the beginning of this process, it experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.
Pharmacokinetics of Cinnamate Esters: A Brief Overview
Studies on cinnamate esters, such as methyl cinnamate, indicate that they are rapidly absorbed and primarily metabolized through hydrolysis to cinnamic acid. The ester itself is often undetectable in peripheral blood, suggesting a rapid conversion. The resulting cinnamic acid is then further metabolized, with hippuric acid being a major metabolite found in plasma.
Metabolic Pathway of Cinnamic Acid
The biosynthesis of cinnamic acid originates from the shikimate pathway, leading to the formation of L-phenylalanine, which is then converted to trans-cinnamic acid. Once formed, cinnamic acid can undergo further transformations. The metabolic fate in mammals typically involves conjugation and excretion.
Caption: Metabolic conversion of ethyl cinnamate.
Experimental Protocols
I. Bioanalytical Method for Quantification of Ethyl Cinnamate and Cinnamic Acid in Plasma using LC-MS/MS
This protocol outlines a method for the simultaneous quantification of ethyl cinnamate and its primary metabolite, cinnamic acid, in plasma samples using this compound and a suitable deuterated standard for cinnamic acid (e.g., cinnamic acid-d5) as internal standards.
A. Materials and Reagents
-
Ethyl Cinnamate (analyte)
-
This compound (internal standard)
-
Cinnamic Acid (metabolite)
-
Cinnamic Acid-d5 (internal standard for metabolite)
-
Control human or rat plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
B. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve ethyl cinnamate, this compound, cinnamic acid, and cinnamic acid-d5 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions of ethyl cinnamate and cinnamic acid with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound and cinnamic acid-d5 stock solutions with the same solvent mixture to achieve a final concentration suitable for spiking into plasma samples.
C. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution containing both this compound and cinnamic acid-d5.
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: Sample preparation workflow.
D. LC-MS/MS Conditions (Illustrative)
The following are suggested starting conditions and may require optimization.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive for Ethyl Cinnamate, Negative for Cinnamic Acid |
| MRM Transitions | To be determined by direct infusion of standards |
E. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention times of the analytes and internal standards.
-
Linearity: Prepare a calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. The internal standard-normalized matrix factor should have a CV of ≤15%.
-
Recovery: Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
-
Stability: Assess the stability of the analytes in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
II. Pharmacokinetic Study Design (Illustrative)
A. Animal Model
-
Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
B. Dosing
-
Administer a known dose of ethyl cinnamate orally (gavage) or intravenously.
C. Blood Sampling
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
D. Data Analysis
-
Use the validated LC-MS/MS method to determine the plasma concentrations of ethyl cinnamate and cinnamic acid at each time point.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation
Table 1: Comparison of Internal Standard Performance
This table illustrates the typical performance differences between deuterated, ¹³C-labeled, and structural analog internal standards.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (e.g., this compound) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data is representative and compiled from comparative studies. Actual performance may vary. |
Table 2: Illustrative Pharmacokinetic Parameters of Cinnamic Acid in Rats
This table provides an example of pharmacokinetic parameters that can be determined. Note that these values are for cinnamic acid after oral administration and are for illustrative purposes.
| Parameter | Value |
| Tmax (h) | 0.5 - 1.0 |
| Cmax (µg/mL) | Varies with dose |
| AUC(0-t) (µg·h/mL) | Varies with dose |
| t1/2 (h) | ~2-3 |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the pharmacokinetic evaluation of ethyl cinnamate and its primary metabolite, cinnamic acid. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug development and natural product analysis. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for regulatory submissions and for advancing our understanding of the therapeutic potential of cinnamate esters.
References
- 1. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Spiking Biological Samples with Ethyl Cinnamate-d7 for Recovery Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioanalysis, the accurate quantification of analytes in complex biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic, toxicokinetic, and metabolomic studies. Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, can significantly impact the accuracy and precision of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as ethyl cinnamate-d7, is a widely accepted and recommended strategy to mitigate these effects.
This compound, a deuterated analog of ethyl cinnamate, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte of interest. This ensures that it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. By adding a known concentration of this compound to biological samples prior to sample preparation, it is possible to normalize for variations in sample extraction, and instrumental response, thereby improving the accuracy and reliability of the quantification of ethyl cinnamate.
These application notes provide a detailed protocol for the spiking of biological samples with this compound for recovery experiments, followed by extraction and analysis using LC-MS/MS. The described methodologies are intended to serve as a comprehensive guide for researchers developing and validating bioanalytical methods for ethyl cinnamate and similar compounds.
Materials and Reagents
-
Ethyl Cinnamate (analyte)
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Human urine
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ethyl cinnamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly.
-
Store the stock solutions at -20°C in amber vials.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ethyl cinnamate by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These solutions will be used to create the calibration curve.
-
Prepare a working internal standard (IS) spiking solution of this compound at a concentration of 1 µg/mL by diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
Sample Spiking and Preparation
The internal standard should be added to the biological matrix as early as possible in the sample preparation workflow to account for any loss of analyte during the extraction process.
-
Aliquot 100 µL of blank human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the appropriate ethyl cinnamate working standard solution (for calibration curve and quality control samples). For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to all samples (except double blanks).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Aliquot 50 µL of blank human urine into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the appropriate ethyl cinnamate working standard solution. For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 430 µL of 50:50 (v/v) methanol:water to bring the total volume to 500 µL.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for injection.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrumentation used.
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
Ethyl Cinnamate: Q1/Q3 (e.g., 177.1/105.1)
-
This compound: Q1/Q3 (e.g., 184.1/112.1)
-
Data Presentation: Method Validation Parameters
The following tables present representative data for a bioanalytical method validation for ethyl cinnamate in human plasma and urine. This data is illustrative and should be determined experimentally for each specific assay.
Table 1: Calibration Curve Linearity
| Matrix | Analyte | Calibration Range (ng/mL) | r² |
| Plasma | Ethyl Cinnamate | 1 - 1000 | >0.995 |
| Urine | Ethyl Cinnamate | 5 - 2500 | >0.995 |
Table 2: Accuracy and Precision (Plasma)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤15 | ±15 | ≤15 | ±15 |
| Low | 3 | ≤10 | ±10 | ≤10 | ±10 |
| Medium | 100 | ≤10 | ±10 | ≤10 | ±10 |
| High | 800 | ≤10 | ±10 | ≤10 | ±10 |
Table 3: Recovery and Matrix Effect (Plasma)
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low | 3 | 88.5 | 4.2 | 95.1 | 3.8 |
| High | 800 | 91.2 | 3.1 | 92.7 | 2.9 |
Recovery is calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to a neat solution.
Table 4: Stability of Ethyl Cinnamate in Human Plasma
| Stability Condition | QC Level | Mean Stability (% of Nominal) |
| Bench-top (4 hours, RT) | Low | 98.2 |
| High | 99.1 | |
| Freeze-thaw (3 cycles) | Low | 96.5 |
| High | 97.8 | |
| Long-term (-80°C, 30 days) | Low | 95.3 |
| High | 96.9 |
Visualizations
Caption: Experimental workflow for bioanalysis.
Caption: Logic for recovery and matrix effect experiments.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the quantitative analysis of ethyl cinnamate in biological matrices. The protocols outlined in these application notes provide a framework for spiking biological samples, preparing them for analysis, and conducting a validated LC-MS/MS assay. By carefully validating the method for parameters such as linearity, accuracy, precision, recovery, and stability, researchers can ensure the generation of high-quality, reproducible data for their pharmacokinetic and other bioanalytical studies. The inclusion of a deuterated internal standard from the outset of sample preparation is critical for compensating for matrix effects and procedural losses, ultimately leading to more accurate and reliable results in drug development and scientific research.
Application Notes and Protocols for Ethyl Cinnamate Analysis in Beverages
These application notes provide detailed methodologies for the sample preparation and analysis of ethyl cinnamate in various beverage matrices. The protocols are intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Ethyl Cinnamate in Wine
Application Note:
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and automated sample preparation technique ideal for the analysis of volatile and semi-volatile compounds in complex matrices like wine. This method relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber. For ethyl cinnamate, a compound contributing to the fruity and cinnamon-like aroma of wine, HS-SPME offers excellent enrichment and minimizes matrix effects. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad applicability for various volatile compounds.[1] The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and sensitivity for accurate quantification.
Quantitative Data Summary:
The following table summarizes the typical validation parameters for the quantitative analysis of ethyl cinnamate in wine using HS-SPME-GC-MS.
| Parameter | Value | Reference |
| Recovery | 95 - 105% | Adapted from similar volatile compounds in wine |
| Limit of Detection (LOD) | 0.1 µg/L | Adapted from similar volatile compounds in wine |
| Limit of Quantification (LOQ) | 0.3 µg/L | Adapted from similar volatile compounds in wine |
| Linearity (R²) | > 0.99 | [1] |
| Relative Standard Deviation (RSD) | < 10% | [1] |
Experimental Protocol:
Materials:
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
HS-SPME autosampler
-
SPME fiber assembly (e.g., DVB/CAR/PDMS, 50/30 µm)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Sodium chloride (NaCl), analytical grade
-
Ethyl cinnamate standard
-
Internal standard (e.g., ethyl nonanoate)
-
Model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH 3.5)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction:
-
Place the vial in the HS-SPME autosampler.
-
Incubation: Incubate the sample at 56°C for 15 minutes with agitation to allow for equilibration of ethyl cinnamate between the liquid and vapor phases.[1]
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 55 minutes at 56°C to adsorb the volatile compounds.[1]
-
-
GC-MS Analysis:
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: e.g., DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Oven temperature program: Start at 40°C (hold for 5 min), ramp to 240°C at 4°C/min, and hold for 10 min.
-
-
Mass Spectrometry:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: m/z 40-350.
-
Acquisition mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for ethyl cinnamate (e.g., m/z 176, 148, 131, 103) and the internal standard.
-
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of ethyl cinnamate in a model wine matrix at different concentrations.
-
Calculate the concentration of ethyl cinnamate in the wine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Workflow Diagram:
Caption: Workflow for ethyl cinnamate analysis in wine using HS-SPME-GC-MS.
Liquid-Liquid Extraction (LLE) for Ethyl Cinnamate Analysis in Fruit Juices
Application Note:
Liquid-Liquid Extraction (LLE) is a classic and robust sample preparation technique for isolating compounds from a liquid matrix. For the analysis of ethyl cinnamate in fruit juices, LLE is effective in separating the analyte from sugars, acids, and other non-volatile components. This method involves the partitioning of ethyl cinnamate between the aqueous juice sample and an immiscible organic solvent. The choice of solvent is critical, with solvents like diethyl ether or a mixture of hexane and diethyl ether being suitable for extracting esters. The subsequent analysis is typically performed by GC-MS.
Quantitative Data Summary:
The following table presents typical validation parameters for the quantitative analysis of ethyl cinnamate in fruit juices using LLE-GC-MS. Data is adapted from methods for similar volatile compounds in beverage matrices due to the limited availability of specific data for ethyl cinnamate.
| Parameter | Value | Reference |
| Recovery | 85 - 110% | Adapted from similar analytes |
| Limit of Detection (LOD) | 0.5 µg/L | Adapted from similar analytes |
| Limit of Quantification (LOQ) | 1.5 µg/L | Adapted from similar analytes |
| Linearity (R²) | > 0.99 | Assumed based on typical performance |
| Relative Standard Deviation (RSD) | < 15% | Assumed based on typical performance |
Experimental Protocol:
Materials:
-
Separatory funnel (250 mL)
-
Centrifuge and centrifuge tubes (50 mL)
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system
-
Organic solvents: Diethyl ether (peroxide-free), Hexane (analytical grade)
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl cinnamate standard
-
Internal standard (e.g., methyl nonanoate)
Procedure:
-
Sample Preparation:
-
Centrifuge the fruit juice sample (e.g., 50 mL) at 4000 rpm for 10 minutes to remove suspended solids.
-
Transfer 25 mL of the clarified juice to a 250 mL separatory funnel.
-
Add 5 g of NaCl to the separatory funnel to increase the ionic strength and reduce the solubility of ethyl cinnamate in the aqueous phase.
-
Spike the sample with a known concentration of the internal standard.
-
-
Liquid-Liquid Extraction:
-
Add 25 mL of a hexane:diethyl ether (1:1, v/v) mixture to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a beaker.
-
Collect the upper organic layer into a flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 25 mL portions of the hexane:diethyl ether mixture.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator at a low temperature (e.g., 30°C).
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Follow the GC-MS conditions as described in the HS-SPME protocol, with potential adjustments to the temperature program based on the solvent used.
-
-
Quantification:
-
Prepare a calibration curve by extracting and analyzing standard solutions of ethyl cinnamate in a suitable matrix (e.g., a sugar and acid solution mimicking fruit juice) at various concentrations.
-
Determine the concentration of ethyl cinnamate in the juice samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Workflow Diagram:
Caption: Workflow for ethyl cinnamate analysis in fruit juices using LLE-GC-MS.
Stir Bar Sorptive Extraction (SBSE) for Ethyl Cinnamate Analysis in Alcoholic Beverages
Application Note:
Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorbent phase, typically Polydimethylsiloxane (PDMS). It is particularly well-suited for the extraction of non-polar and semi-polar volatile and semi-volatile compounds from aqueous matrices like alcoholic beverages. For ethyl cinnamate, SBSE offers a high pre-concentration factor, leading to very low detection limits. The analytes are thermally desorbed from the stir bar directly into a GC-MS system, which provides a clean and efficient analysis.
Quantitative Data Summary:
The following table provides typical validation parameters for the quantitative analysis of ethyl cinnamate in alcoholic beverages using SBSE-GC-MS. The data is adapted from methods for similar volatile compounds in wine due to the lack of specific data for ethyl cinnamate.
| Parameter | Value | Reference |
| Recovery | > 80% | Adapted from similar analytes |
| Limit of Detection (LOD) | 0.05 µg/L | Adapted from similar analytes |
| Limit of Quantification (LOQ) | 0.15 µg/L | Adapted from similar analytes |
| Linearity (R²) | > 0.99 | Adapted from similar analytes |
| Relative Standard Deviation (RSD) | < 15% | Adapted from similar analytes |
Experimental Protocol:
Materials:
-
20 mL sample vials with screw caps and PTFE/silicone septa
-
PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness)
-
Magnetic stirrer
-
Thermal Desorption Unit (TDU) coupled to a GC-MS system
-
Sodium chloride (NaCl), analytical grade
-
Ethyl cinnamate standard
-
Internal standard (e.g., ethyl nonanoate)
-
Model alcoholic beverage solution (e.g., 12-40% ethanol in water)
Procedure:
-
Stir Bar Conditioning:
-
Before first use, and between analyses, condition the PDMS stir bar by heating it in a TDU at a high temperature (e.g., 280°C) under a flow of inert gas for a specified time to remove any contaminants.
-
-
Sample Preparation:
-
Place 10 mL of the alcoholic beverage sample into a 20 mL vial.
-
Add 2 g of NaCl to enhance the extraction efficiency.
-
Spike the sample with a known concentration of the internal standard.
-
-
SBSE Extraction:
-
Place the conditioned PDMS stir bar into the sample vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.
-
-
Stir Bar Desorption and GC-MS Analysis:
-
After extraction, remove the stir bar from the vial with clean forceps, gently dry it with a lint-free tissue, and place it in a glass thermal desorption tube.
-
Place the tube in the TDU of the GC-MS system.
-
Thermal Desorption: Heat the TDU (e.g., from 40°C to 250°C at 60°C/min, hold for 10 min) to desorb the analytes into a cooled injection system (CIS).
-
Cryofocusing: The CIS is typically held at a low temperature (e.g., -10°C) during desorption to trap and focus the analytes.
-
Injection: Rapidly heat the CIS (e.g., to 280°C) to inject the trapped analytes into the GC column.
-
GC-MS Analysis: Follow the GC-MS conditions as outlined in the HS-SPME protocol.
-
-
Quantification:
-
Construct a calibration curve by analyzing standard solutions of ethyl cinnamate in a model alcoholic beverage matrix at different concentrations.
-
Calculate the concentration of ethyl cinnamate in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Workflow Diagram:
Caption: Workflow for ethyl cinnamate analysis in alcoholic beverages using SBSE-GC-MS.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Fragrance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fragrance compounds in complex matrices such as essential oils, cosmetics, and consumer products is critical for quality control, regulatory compliance, and safety assessment. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and precision for quantitative analysis.[1][2] By using a stable isotope-labeled analogue of the analyte as an internal standard, IDMS effectively compensates for sample matrix effects and variations in sample preparation and instrument response.[1][3] This application note provides a detailed protocol for the analysis of fragrance compounds using IDMS coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis where a known amount of an isotopically enriched standard of the analyte is added to the sample.[2] This "isotope-labeled" internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as Deuterium (²H or D) or Carbon-13 (¹³C). The analyte and the internal standard are co-extracted and co-analyzed by mass spectrometry. The concentration of the analyte in the original sample is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratio is directly proportional to the analyte concentration and is independent of sample recovery during preparation.
Experimental Protocols
This section outlines the detailed methodologies for the quantitative analysis of fragrance compounds using IDMS.
Internal Standard Selection and Preparation
The selection of an appropriate stable isotope-labeled internal standard is crucial for the success of the IDMS method. Ideally, the internal standard should be an isotopologue of the analyte of interest. Several deuterated and ¹³C-labeled fragrance compounds are commercially available.
Table 1: Examples of Commercially Available Stable Isotope-Labeled Fragrance and Terpene Standards
| Compound | Labeled Analog | Supplier |
| Vanillin | Vanillin (methoxy-¹³C, 99%) | Cambridge Isotope Laboratories |
| Vanillin | Vanillin (ring-¹³C₆, 99%) | Cambridge Isotope Laboratories |
| Musk Ketone | Musk ketone (t-butyl-D₉, 98%) | Cambridge Isotope Laboratories |
| Benzene | Benzene-D₆ (D, 99.5%) | Cambridge Isotope Laboratories |
| Toluene | Toluene-D₈ (D, 99.5%) | Cambridge Isotope Laboratories |
| Ambrox | Deuterated Ambrox | Various research syntheses |
A stock solution of the internal standard is prepared in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL. Working standard solutions are then prepared by serial dilution to the desired concentration, typically in the range of 1-100 µg/mL, depending on the expected concentration of the analyte in the sample. The internal standard solution is added to the sample at a concentration similar to that of the target analyte.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
a) Liquid-Liquid Extraction (LLE) for Cosmetics and Liquid Samples:
-
Weigh approximately 0.5 g of the cosmetic sample (e.g., cream, lotion) into a centrifuge tube.
-
Add a known volume of the internal standard solution. The concentration should be chosen to be within the calibration range.
-
Add 5 mL of a suitable extraction solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
b) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Fragrances in Solid or Liquid Samples:
HS-SPME is a solvent-free technique that is ideal for the extraction of volatile and semi-volatile fragrance compounds.
-
Place a known amount of the sample (e.g., 0.1-1 g of a solid or 1-5 mL of a liquid) into a headspace vial.
-
Add a known amount of the stable isotope-labeled internal standard solution directly to the sample.
-
Seal the vial with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The separation and detection of the fragrance compounds and their labeled internal standards are performed using a GC-MS system.
Table 2: Typical GC-MS Parameters for Fragrance Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial: 50-70°C, hold for 1-2 minRamp 1: 3-5°C/min to 150-180°CRamp 2: 10-20°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
In SIM mode, the mass spectrometer is set to detect specific ions corresponding to the native analyte and the stable isotope-labeled internal standard. This enhances the sensitivity and selectivity of the analysis.
Table 3: Example SIM Ions for Selected Fragrance Compounds and their Deuterated Analogs
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Deuterated Internal Standard | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Linalool | 93 | 71, 121 | Linalool-d3 | 96 | 74, 124 |
| Limonene | 68 | 93, 136 | Limonene-d10 | 78 | 103, 146 |
| Geraniol | 69 | 93, 123 | Geraniol-d6 | 75 | 99, 129 |
| Cinnamal | 131 | 103, 77 | Cinnamal-d5 | 136 | 108, 82 |
Calibration and Quantification
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from its measured peak area ratio using the calibration curve.
Data Presentation
The quantitative results from the IDMS analysis should be summarized in a clear and structured table for easy comparison.
Table 4: Example of Quantitative Data for Fragrance Allergens in a Cosmetic Product
| Fragrance Allergen | Concentration (mg/kg) ± SD (n=3) |
| Linalool | 152.3 ± 5.8 |
| Limonene | 87.6 ± 3.1 |
| Geraniol | 45.1 ± 1.9 |
| Cinnamal | 12.5 ± 0.7 |
| ... | ... |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the Isotope Dilution Mass Spectrometry protocol for fragrance analysis.
Caption: IDMS Experimental Workflow for Fragrance Analysis.
References
Application Note: The Use of Ethyl Cinnamate-d7 in In Vitro Metabolic Stability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo pharmacokinetic properties of a new chemical entity (NCE). Assays that measure the rate of disappearance of a compound in the presence of metabolically active systems, such as human liver microsomes (HLM), provide essential data for calculating intrinsic clearance and estimating the hepatic clearance of a drug. Deuterated compounds, such as ethyl cinnamate-d7, serve as invaluable tools in these studies. The replacement of hydrogen with its heavier, stable isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolism at the site of deuteration, a phenomenon known as the Kinetic Isotope Effect (KIE). More commonly, deuterated analogues are considered the "gold standard" for use as internal standards (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis due to their near-identical chemical and physical properties to the analyte.[1] This application note provides a detailed protocol for assessing the metabolic stability of ethyl cinnamate using this compound as a test compound and an internal standard.
Principle of the Assay
The in vitro metabolic stability assay determines the rate at which a test compound is metabolized by enzymes present in a subcellular fraction, typically liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, such as the Cytochrome P450 (CYP450) superfamily, as well as some Phase II enzymes.[2] The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, most notably NADPH for CYP450-mediated reactions.[1] Aliquots are taken at various time points, and the enzymatic reactions are stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates microsomal proteins. The remaining concentration of the parent compound in each sample is then quantified using LC-MS/MS. By plotting the natural logarithm of the percentage of the compound remaining against time, the elimination rate constant (k), half-life (t½), and intrinsic clearance (Clint) can be calculated.
Experimental Protocol: Microsomal Stability Assay
This protocol outlines the procedure for determining the metabolic stability of a test compound (e.g., ethyl cinnamate) in human liver microsomes, using its deuterated analogue (this compound) as an internal standard for LC-MS/MS analysis.
1. Materials and Reagents
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Test Compounds: Ethyl Cinnamate, this compound
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Positive Controls: Dextromethorphan (high turnover), Verapamil (moderate turnover)
-
Biological Material: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
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Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic Solvent: Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Internal Standard (IS) Solution: this compound in ACN (e.g., 100 ng/mL)
-
Equipment: 37°C water bath or incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
2. Preparation of Solutions
-
100 mM Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4, dilute to 2000 mL with ultrapure water, and adjust pH to 7.4.
-
Test Compound Stock Solutions (10 mM): Prepare in DMSO.
-
Microsome Working Solution (1 mg/mL): Thaw the 20 mg/mL HLM stock on ice. Dilute with cold 100 mM phosphate buffer to a final concentration of 1 mg/mL. Keep on ice at all times. The final protein concentration in the incubation will be 0.5 mg/mL.
-
Test Compound Incubation Solution (2 µM): Dilute the 10 mM stock solution in 100 mM phosphate buffer. This will result in a final incubation concentration of 1 µM.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in 100 mM phosphate buffer.
3. Incubation Procedure
-
Pre-incubation: In a 96-well plate, add 95 µL of the 1 mg/mL microsome working solution to each well. Add 5 µL of 100 mM phosphate buffer (for test compounds) or buffer containing an inhibitor (for control reactions). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate Reaction: To start the reaction, add 100 µL of the 2 µM test compound incubation solution to the pre-warmed microsome plate. The final reaction volume is 200 µL, with a final microsomal protein concentration of 0.5 mg/mL and a test compound concentration of 1 µM.
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Cofactor Addition: Immediately after adding the test compound, add 10 µL of the prepared NADPH solution to initiate the metabolic process. Mix well by pipetting.
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Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
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Quench Reaction: Immediately transfer the 25 µL aliquot into a separate 96-well plate containing 100 µL of cold ACN with the internal standard (this compound). The cold ACN stops the enzymatic reaction and precipitates the proteins. The T=0 sample is taken immediately after the addition of the test compound and before the addition of NADPH.
4. Sample Processing and Analysis
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Protein Precipitation: After the final time point, seal the quenched sample plate and vortex for 2 minutes.
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Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
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Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
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LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (ethyl cinnamate) relative to the internal standard (this compound) at each time point.
Data Analysis and Presentation
1. Calculations
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Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 time point. The use of the deuterated internal standard corrects for variability in sample processing and instrument response.[3][4]
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Peak Area Ratio = Peak Area of Analyte / Peak Area of Internal Standard
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% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
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Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
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Slope = -k
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t½ (min) = 0.693 / k
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Intrinsic Clearance (Clint): Calculate the in vitro intrinsic clearance.
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Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
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2. Data Presentation
Quantitative results should be summarized in a clear, tabular format for easy comparison. The following table presents hypothetical data for illustrative purposes.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |
| Dextromethorphan (Control) | 8.5 | 163.1 | High Turnover |
| Verapamil (Control) | 25.0 | 55.4 | Moderate Turnover |
| Ethyl Cinnamate (Hypothetical) | 18.2 | 76.1 | Moderate Turnover |
| This compound (Hypothetical) | 29.5 | 47.0 | Moderate-Low Turnover |
Table 1: Example of Metabolic Stability Data in Human Liver Microsomes. This hypothetical data illustrates the potential for a kinetic isotope effect, where the deuterated compound (this compound) is metabolized more slowly than its non-deuterated counterpart.
Visualizations
Experimental Workflow
Caption: A diagram illustrating the key steps in a typical in vitro metabolic stability assay workflow.
Putative Metabolic Pathway of Ethyl Cinnamate
Caption: A putative metabolic pathway for ethyl cinnamate in human liver microsomes.
The primary metabolic route for an ester like ethyl cinnamate in liver microsomes is expected to be hydrolysis, catalyzed by carboxylesterases, yielding cinnamic acid and ethanol. The resulting cinnamic acid can then undergo further Phase I metabolism, such as hydroxylation by CYP450 enzymes, or be metabolized to benzoate.
The use of this compound is twofold. Firstly, when used as the test compound and compared directly against unlabeled ethyl cinnamate, it allows for the investigation of the kinetic isotope effect. A slower rate of metabolism for the d7 version would indicate that a C-H bond broken during a rate-limiting metabolic step has been deuterated. Secondly, and more critically for routine assays, this compound serves as an ideal internal standard for the accurate quantification of ethyl cinnamate. Its near-identical chromatographic behavior and extraction recovery, but distinct mass, allow it to correct for variations that can occur during sample preparation and analysis, thereby increasing the precision and reliability of the generated data. This protocol provides a robust framework for researchers to evaluate the metabolic stability of compounds and leverage the advantages of deuterated analogues in drug discovery.
References
Application of Ethyl Cinnamate-d7 in Environmental Sample Analysis: A Protocol for the Quantification of Fragrance Allergens in Wastewater
Introduction
Ethyl cinnamate, a fragrance ingredient with a balsamic, cinnamon-like odor, belongs to the group of phenylpropanoids.[1][2] Due to their widespread use in personal care products, detergents, and perfumes, fragrance materials are frequently detected in environmental matrices such as wastewater, surface water, and sediment.[3] Several of these fragrance compounds are classified as allergens, necessitating their monitoring to assess environmental exposure and potential ecological impacts.[4][5] The accurate quantification of these emerging contaminants in complex environmental samples is challenging due to matrix effects and analyte losses during sample preparation.
The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a well-established technique to improve the accuracy and precision of analytical methods, especially those employing gas chromatography-mass spectrometry (GC-MS). Deuterated internal standards closely mimic the chemical and physical properties of the target analytes, allowing for effective correction of variations during extraction, derivatization, and instrumental analysis. Ethyl cinnamate-d7, a deuterated form of ethyl cinnamate, is a suitable internal standard for the analysis of structurally related fragrance allergens in environmental samples.
This application note provides a detailed protocol for the determination of a selected group of fragrance allergens in wastewater samples using solid-phase extraction (SPE) followed by GC-MS analysis, with this compound as an internal standard.
Target Analytes
Based on structural similarity to ethyl cinnamate, the following fragrance allergens are selected as target analytes for this proposed method:
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Cinnamal
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Cinnamyl alcohol
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Methyl cinnamate
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Amyl cinnamal
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Hexyl cinnamal
Principle of the Method
A known amount of this compound is spiked into a wastewater sample as an internal standard. The sample is then passed through a solid-phase extraction (SPE) cartridge to extract and concentrate the target analytes and the internal standard. After elution and solvent exchange, the extract is analyzed by GC-MS. The quantification of the target analytes is performed by relating the peak area of each native compound to the peak area of the deuterated internal standard.
Experimental Protocols
Reagents and Materials
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This compound solution (100 µg/mL in methanol)
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Analytical standards of target fragrance allergens (cinnamal, cinnamyl alcohol, methyl cinnamate, amyl cinnamal, hexyl cinnamal)
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Methanol, dichloromethane, ethyl acetate (HPLC or pesticide residue grade)
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Ultrapure water
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Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
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Glass fiber filters (1 µm pore size)
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Nitrogen gas for evaporation
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Autosampler vials with inserts
Sample Preparation: Solid-Phase Extraction (SPE)
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Sample Collection and Filtration: Collect 500 mL of wastewater in a clean amber glass bottle. Filter the sample through a 1 µm glass fiber filter to remove suspended solids.
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Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the filtered water sample to achieve a final concentration of 100 ng/L. Mix thoroughly.
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SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of ultrapure water. Ensure the cartridge does not go dry.
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Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
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Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
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Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained analytes and internal standard from the cartridge with 10 mL of a dichloromethane/ethyl acetate mixture (1:1, v/v).
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Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.
-
Solvent Exchange: Add 0.5 mL of ethyl acetate and further concentrate to a final volume of 100 µL.
-
Analysis: Transfer the final extract to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
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Gas Chromatograph: Agilent 8890 GC (or equivalent)
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Mass Spectrometer: Agilent 5977B MSD (or equivalent)
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Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
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Injection Volume: 1 µL, splitless mode
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Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
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Ramp 1: 10°C/min to 180°C
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Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters for Target Analytes and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Cinnamal | ~12.5 | 131 | 103, 77 |
| Cinnamyl alcohol | ~13.2 | 115 | 91, 77 |
| Methyl cinnamate | ~14.1 | 131 | 103, 77 |
| This compound (IS) | ~14.8 | 138 | 110, 82 |
| Amyl cinnamal | ~17.5 | 202 | 129, 91 |
| Hexyl cinnamal | ~19.2 | 216 | 129, 91 |
Table 2: Hypothetical Performance Data of the Method
| Parameter | Cinnamal | Cinnamyl alcohol | Methyl cinnamate | Amyl cinnamal | Hexyl cinnamal |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| LOD (ng/L) | 5 | 10 | 5 | 2 | 2 |
| LOQ (ng/L) | 15 | 30 | 15 | 6 | 6 |
| Recovery (%) | 95 ± 8 | 88 ± 12 | 98 ± 7 | 102 ± 6 | 105 ± 5 |
| Precision (RSD %) | <10 | <15 | <10 | <10 | <10 |
Visualizations
Caption: Experimental workflow for the analysis of fragrance allergens in wastewater.
Caption: Rationale for selecting this compound as an internal standard.
Discussion
The proposed method provides a robust and reliable approach for the quantification of fragrance allergens in wastewater. The use of this compound as an internal standard is crucial for compensating for potential analyte losses during the multi-step sample preparation process and for correcting matrix-induced signal enhancement or suppression in the GC-MS analysis. The structural similarity between this compound and the target analytes ensures that they exhibit similar behavior throughout the analytical procedure, leading to accurate and precise results. The selection of quantifier and qualifier ions in SIM mode enhances the selectivity of the method, minimizing interferences from the complex wastewater matrix. This application note serves as a valuable guideline for environmental monitoring laboratories, researchers, and scientists involved in the analysis of emerging contaminants.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Ethyl Cinnamate-d7 in Food Analysis
Welcome to the technical support resource for researchers, scientists, and professionals in food analysis and drug development. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of ethyl cinnamate-d7 as an internal standard to mitigate matrix effects in complex food samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact food analysis?
A: Matrix effects are the alteration of an analyte's signal in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1][2] In food analysis, complex matrices containing sugars, proteins, fats, and pigments can interfere with the ionization of the target analyte, leading to either signal suppression (decrease in signal) or enhancement (increase in signal).[1][2] This interference can compromise the accuracy, precision, and sensitivity of quantitative analyses.[3]
Q2: How does this compound help in overcoming matrix effects?
A: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the analyte of interest (ethyl cinnamate), it exhibits nearly the same behavior during sample preparation, chromatography, and ionization. By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same degree of signal suppression or enhancement as the native ethyl cinnamate. The analytical measurement is based on the ratio of the analyte signal to the internal standard signal, which remains constant even if both signals are suppressed or enhanced. This effectively compensates for the matrix-induced variations.
Q3: What are the key considerations when selecting a deuterated internal standard like this compound?
A: The ideal deuterated internal standard should:
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Be chemically and structurally identical to the analyte, with the only difference being the isotopic label.
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Co-elute with the analyte during chromatographic separation.
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Have a sufficient mass difference (typically ≥ 3 amu) to be distinguished from the analyte by the mass spectrometer, avoiding isotopic crosstalk.
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Be free of any unlabeled analyte.
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Be added to the sample as early as possible in the analytical workflow to account for analyte losses during sample preparation.
Q4: Can I use one deuterated internal standard for multiple analytes?
A: While it is ideal to use a specific deuterated internal standard for each analyte, it may be feasible to use one for multiple structurally similar analytes that have close retention times. However, this approach requires careful validation to ensure that the internal standard accurately compensates for the matrix effects on all analytes of interest. For analytes that are not structurally related or have significantly different chromatographic behavior, using a single internal standard is not recommended.
Q5: What are common causes of poor performance even when using a deuterated internal standard?
A: Several factors can lead to suboptimal results:
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Inconsistent addition of the internal standard: Precise and consistent spiking of the internal standard is crucial.
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Degradation of the internal standard: Improper storage or handling can lead to degradation.
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Interference: The mass transition of the internal standard may have interference from the matrix.
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Non-co-elution: Differences in chromatographic behavior between the analyte and the internal standard can lead to differential matrix effects.
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High concentration of internal standard: An excessively high concentration can suppress the analyte signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in analyte/internal standard response ratio across replicates. | 1. Inconsistent volume of internal standard added. 2. Inhomogeneous sample. 3. Instability of analyte or internal standard in the final extract. | 1. Use a calibrated pipette and ensure consistent spiking technique. 2. Thoroughly homogenize the sample before taking an aliquot. 3. Analyze samples immediately after preparation or store under validated conditions. |
| Poor recovery of both analyte and internal standard. | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte and internal standard during sample cleanup steps. | 1. Optimize the extraction solvent and technique (e.g., vortex time, temperature). 2. Evaluate the cleanup step for potential losses; consider a less aggressive cleanup or an alternative technique. |
| Significant matrix effect is still observed despite using this compound. | 1. The internal standard does not perfectly co-elute with the analyte, leading to differential ionization suppression/enhancement. 2. The concentration of the internal standard is not optimal. 3. The matrix is extremely complex, causing overwhelming suppression. | 1. Adjust the chromatographic method (e.g., gradient, column) to ensure co-elution. 2. Optimize the concentration of the internal standard to be in a similar range as the expected analyte concentration. 3. Implement additional sample cleanup steps or dilute the sample extract. |
| Internal standard signal is low or absent. | 1. Forgetting to add the internal standard. 2. Degradation of the internal standard stock solution. 3. Incorrect mass spectrometer settings for the internal standard. | 1. Review the sample preparation procedure. 2. Prepare a fresh stock solution from a reliable source. 3. Verify the precursor and product ion m/z values and other MS parameters for the internal standard. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect
This protocol outlines the procedure to quantify the extent of matrix effects in a given food matrix.
Methodology:
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Prepare a Solvent Standard (A): A standard solution of ethyl cinnamate is prepared in a pure solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).
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Prepare a Matrix-Matched Standard (B): A blank food sample (confirmed to not contain ethyl cinnamate) is extracted using the intended sample preparation method. The resulting blank extract is then spiked with ethyl cinnamate to the same final concentration as the solvent standard (50 ng/mL).
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Analysis: Both the solvent standard (A) and the matrix-matched standard (B) are analyzed using the developed analytical method (e.g., GC-MS/MS).
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Calculation: The matrix effect is calculated using the following formula: Matrix Effect (%) = (Peak Area in B / Peak Area in A) x 100%
A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.
Protocol 2: Sample Preparation and Analysis of Ethyl Cinnamate in Fruit Juice using this compound
This protocol provides a general procedure for the extraction and analysis of ethyl cinnamate from a fruit juice matrix.
Materials:
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Ethyl cinnamate analytical standard
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This compound internal standard
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Methanol (HPLC grade)
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Dichloromethane (HPLC grade)
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Anhydrous sodium sulfate
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Centrifuge tubes (50 mL)
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
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Sample Preparation:
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To 10 mL of fruit juice in a 50 mL centrifuge tube, add 100 µL of a 5 µg/mL solution of this compound in methanol (final concentration 50 ng/mL).
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Vortex for 30 seconds.
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Add 10 mL of dichloromethane and vortex vigorously for 2 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
-
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Extraction:
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Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove residual water.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
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Cleanup (SPE):
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Reconstitute the residue in 1 mL of 10% methanol in water.
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Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
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Load the reconstituted sample onto the SPE cartridge.
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Wash the cartridge with 5 mL of 10% methanol in water.
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Elute the analyte and internal standard with 5 mL of methanol.
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Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase for analysis.
-
-
GC-MS/MS Analysis:
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GC Conditions:
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
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Injector Temperature: 250°C
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Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min)
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Carrier Gas: Helium at 1.0 mL/min
-
-
MS/MS Conditions (MRM mode):
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Ionization Mode: Electron Ionization (EI)
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Monitor the appropriate precursor-product ion transitions for ethyl cinnamate and this compound.
-
-
Data Presentation
Table 1: Matrix Effect of Ethyl Cinnamate in Various Fruit Juice Matrices
| Fruit Juice Matrix | Mean Peak Area (Solvent Standard) | Mean Peak Area (Matrix-Matched Standard) | Matrix Effect (%) |
| Apple Juice | 150,000 | 105,000 | 70 (Suppression) |
| Grape Juice | 150,000 | 90,000 | 60 (Suppression) |
| Orange Juice | 150,000 | 127,500 | 85 (Suppression) |
| Pineapple Juice | 150,000 | 165,000 | 110 (Enhancement) |
Table 2: Recovery and Repeatability of Ethyl Cinnamate Quantification with and without Internal Standard
| Fruit Juice Matrix | Analyte Recovery without IS (%) | RSD without IS (%) | Analyte Recovery with IS (%) | RSD with IS (%) |
| Apple Juice | 72.5 | 15.2 | 98.5 | 4.8 |
| Grape Juice | 61.8 | 18.5 | 101.2 | 3.5 |
| Orange Juice | 86.3 | 12.8 | 99.1 | 5.1 |
| Pineapple Juice | 112.4 | 14.1 | 102.5 | 4.2 |
IS = Internal Standard (this compound) RSD = Relative Standard Deviation
Visualizations
Caption: Workflow for food analysis using an internal standard.
Caption: Logic of matrix effect compensation with an internal standard.
References
Preventing isotopic exchange of deuterium in ethyl cinnamate-d7
Technical Support Center: Ethyl Cinnamate-d7
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium during experimental use. Below you will find frequently asked questions and troubleshooting guides to ensure the isotopic integrity of your deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment.[1][2] This process can compromise the isotopic purity of your this compound, affecting the accuracy of experimental results, particularly in studies relying on the kinetic isotope effect or when using the compound as an internal standard for quantitative analysis.[3][4]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: For this compound, where the deuterium atoms are typically on the aromatic ring and the vinyl group, the vinyl protons are generally more susceptible to exchange than the aromatic ones, especially under acidic or basic conditions. While ethyl cinnamate lacks alpha-hydrogens to the carbonyl group, which are often prone to exchange in other esters, care must still be taken to avoid harsh conditions that could promote exchange at other positions.[5]
Q3: What are the ideal storage conditions for this compound to maintain its isotopic purity?
A3: To maintain isotopic and chemical purity, this compound should be stored in a cool, dry, and dark place. It is crucial to use tightly sealed containers, such as amber vials or single-use ampoules, to protect the compound from atmospheric moisture and light, which can catalyze H-D exchange and photodegradation. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: How can I verify the isotopic purity of my this compound sample?
A4: The isotopic purity of this compound can be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR can be used to quantify the absence of proton signals at specific positions, providing an indirect measure of deuteration.
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²H NMR directly detects the presence of deuterium, offering unambiguous evidence of deuteration.
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Mass Spectrometry measures the mass-to-charge ratio, and the mass increase corresponding to the number of deuterium atoms confirms the level of incorporation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Loss of deuterium detected in post-experiment analysis. | H-D exchange with protic solvents or atmospheric moisture. | Use anhydrous, deuterated solvents for your reactions and analyses. Handle the compound under a dry, inert atmosphere (e.g., in a glove box). Ensure all glassware is thoroughly dried by heating at ~150 °C for 24 hours and cooling under an inert atmosphere. |
| Exposure to acidic or basic conditions. | Avoid strong acids and bases in your experimental setup. If pH adjustment is necessary, use deuterated buffers and keep the exposure time to a minimum. The minimum exchange rate for many compounds occurs around pH 2.6. | |
| Elevated temperatures during reaction or storage. | Perform reactions at the lowest feasible temperature. Store the compound as recommended, avoiding prolonged exposure to ambient or elevated temperatures. | |
| Inconsistent experimental results between batches. | Variable isotopic purity of the starting material. | Always verify the isotopic purity of each new batch of this compound upon receipt using NMR or MS. An isotopic purity of >98% is often recommended for consistency. |
| Presence of a significant water peak (HDO) in the ¹H NMR spectrum. | Moisture absorption by the deuterated solvent or on glassware. | Use single-use ampoules of deuterated solvent to avoid repeated exposure to air. Rinse the NMR tube with the deuterated solvent before preparing the sample to exchange protons from residual moisture on the glass surface. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
This protocol outlines the general steps for preparing a solution of this compound while minimizing the risk of isotopic exchange.
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Acclimatization: Before opening, allow the sealed container of this compound to warm to ambient laboratory temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold compound.
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Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).
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Solvent Selection: Use a high-purity, anhydrous deuterated solvent for the solution. If a protic solvent is required, it must be deuterated (e.g., D₂O, CD₃OD).
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Glassware Preparation: Use glassware that has been oven-dried at 150 °C for at least 24 hours and cooled in a desiccator or under an inert atmosphere.
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Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent within a Class A volumetric flask. Mix gently using a vortex mixer to avoid potential contamination from the cap.
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Storage: Store the prepared solution in a tightly sealed vial, with the headspace flushed with inert gas, and keep it refrigerated when not in use.
Protocol 2: Verifying Isotopic Purity using ¹H NMR
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Sample Preparation: Following Protocol 1, prepare a solution of this compound in a high-purity deuterated solvent (e.g., CDCl₃).
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Internal Standard: Add a non-deuterated internal standard with a known concentration and a signal in a clear region of the spectrum.
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Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
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Analysis: Compare the integral of any residual proton signals from the aromatic or vinyl regions of ethyl cinnamate to the integral of the internal standard. The percentage of deuteration can be calculated using the formula: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100
Visual Guides
Caption: Recommended workflow for handling and preparing solutions of this compound.
Caption: Simplified diagram of Hydrogen-Deuterium (H-D) exchange.
References
Optimizing LC gradient for separation of ethyl cinnamate and its deuterated standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of ethyl cinnamate and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard considered the gold standard for quantifying ethyl cinnamate?
A deuterated internal standard is considered the best choice for quantitative analysis, particularly in LC-MS, due to the principle of isotope dilution mass spectrometry.[1] A deuterated standard is chemically almost identical to the analyte (ethyl cinnamate), meaning it behaves similarly during sample extraction, cleanup, injection, and ionization in the mass spectrometer.[1][2] By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any analyte loss or variation in instrument response will be mirrored by the standard.[1] This allows for highly accurate and precise quantification because the ratio of the analyte signal to the internal standard signal remains constant, correcting for a wide range of analytical variabilities.[1]
Q2: My deuterated ethyl cinnamate standard does not co-elute with the native ethyl cinnamate. Is this normal?
Yes, it is a relatively common phenomenon for a deuterated standard to have a slightly different retention time than its non-deuterated counterpart. This is known as the chromatographic isotope effect or deuterium isotope effect. In reversed-phase liquid chromatography (RPLC), the deuterated compound typically elutes slightly before the non-deuterated version.
Q3: What causes the retention time difference between deuterated and non-deuterated compounds?
The retention time difference is caused by subtle physicochemical changes resulting from substituting hydrogen with its heavier isotope, deuterium. Key factors include:
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Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular forces with the stationary phase and often earlier elution.
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Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their non-deuterated (protiated) counterparts. In reversed-phase chromatography, this reduced hydrophobicity results in a weaker interaction with the nonpolar stationary phase, causing a shorter retention time.
The magnitude of this shift depends on the number and location of deuterium atoms on the molecule.
Q4: Is it a problem if my deuterated standard and analyte do not co-elute?
Ideally, the internal standard and analyte should co-elute to ensure they experience the exact same analytical conditions, especially matrix effects and any ionization suppression or enhancement in the mass spectrometer. If the peaks are separated, the deuterated standard may not perfectly compensate for matrix effects that occur at the specific retention time of the analyte, which could potentially compromise quantitative accuracy. This is most critical when the analyte elutes in a region of the chromatogram with significant ion suppression that the internal standard avoids.
Q5: Are there alternatives to deuterated standards that exhibit less chromatographic separation?
Yes, stable isotope-labeled (SIL) standards using heavy isotopes like ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives. These isotopes cause a smaller fractional change in mass and do not significantly alter the molecular properties that influence chromatographic retention. Consequently, a ¹³C-labeled ethyl cinnamate standard, for example, would be expected to co-elute almost perfectly with the native analyte. The primary drawback is that these standards are often more expensive and less commonly available than their deuterated counterparts.
Troubleshooting Guide: Optimizing Separation and Co-elution
This guide provides a systematic approach to address issues with the separation of ethyl cinnamate and its deuterated standard.
Issue: Significant or undesirable retention time difference between the analyte and its deuterated internal standard.
Below is a workflow to diagnose and resolve the issue.
Detailed Troubleshooting Steps
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Modify the LC Gradient: The gradient program is the most powerful tool for adjusting peak separation.
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Make the Gradient Steeper: A faster increase in the organic solvent percentage will cause compounds to elute earlier and can reduce the separation between the analyte and standard, potentially forcing co-elution.
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Make the Gradient Shallower: A slower increase in organic solvent will increase retention and resolution. This is useful if you need to separate the analyte from an interfering peak but will likely increase the separation between the isotopologues.
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Change Mobile Phase Composition:
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Organic Solvent Selection: The choice between acetonitrile and methanol can significantly impact selectivity due to different interaction mechanisms. A stronger isotope effect has been observed in acetonitrile-containing mobile phases compared to methanol for some compounds. Experimenting with the other solvent may reduce the separation.
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Aqueous Component: Increasing the aqueous component in the mobile phase can favor an "inverse" isotope effect in some cases, where the deuterated compound is retained longer. Adjusting the initial and final percentages of the aqueous phase can help tune the separation.
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Evaluate Column Chemistry:
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If gradient and mobile phase adjustments are insufficient, the stationary phase chemistry may be the dominant factor. Standard C18 columns are a good starting point. If separation persists, consider a column with a different selectivity, such as a Phenyl-Hexyl or an embedded polar group (EPG) column, which offer different interaction mechanisms (e.g., pi-pi interactions) that may minimize the isotope effect.
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Adjust Column Temperature:
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Temperature affects mobile phase viscosity and the kinetics of solute partitioning between the mobile and stationary phases. While often used to improve peak shape and reduce backpressure, changing the column temperature (e.g., from 30°C to 40°C) can also subtly alter selectivity and may influence the degree of separation between the isotopologues.
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Experimental Protocols
Starting LC-MS/MS Method for Ethyl Cinnamate
This protocol is a general starting point for method development, based on methods for similar compounds like cinnamic acid and ethyl p-methoxycinnamate. Optimization will be required.
| Parameter | Recommended Starting Condition | Notes |
| LC System | UPLC or HPLC system coupled to a mass spectrometer | |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, <3 µm) | A standard C18 is a robust starting point. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common modifier for good peak shape and ionization in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can be used as an alternative. |
| Gradient Program | 5% B to 95% B over 5-10 minutes | This is a generic screening gradient. It must be optimized to a shallower slope for better resolution. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and system pressure limits. |
| Column Temp. | 30 - 40 °C | |
| Injection Volume | 1 - 10 µL | |
| MS Detector | Triple Quadrupole or High-Resolution MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |
| Monitoring | Multiple Reaction Monitoring (MRM) | Precursor and product ions must be determined by infusing pure standards of ethyl cinnamate and its deuterated analog. |
Data and Parameter Summary
The following table summarizes the expected effects of various parameter adjustments on the separation.
| Parameter Change | Effect on Retention Time | Potential to Achieve Co-elution | Primary Rationale |
| Increase Gradient Steepness | Decrease | High | Reduces overall interaction time with the stationary phase. |
| Decrease Gradient Steepness | Increase | Low | Increases resolution, likely enhancing separation of isotopologues. |
| Switch ACN to MeOH | Varies | Medium | Changes selectivity of the chromatographic system. |
| Increase Column Temperature | Decrease | Low to Medium | Reduces mobile phase viscosity and can subtly alter selectivity. |
| Use a Lower Resolution Column | Varies | High | A less efficient column may not be able to resolve the small differences between the isotopologues. |
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape for Ethyl Cinnamate-d7 in GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor peak shape of ethyl cinnamate-d7 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered with this compound in GC-MS?
The most prevalent issues are peak tailing, peak fronting, and split peaks. These distortions can significantly impact the accuracy of integration and, consequently, the quantitative results of your analysis.
Q2: Why is good peak shape particularly important for a deuterated internal standard like this compound?
A consistent and symmetrical peak shape for the internal standard is crucial for reliable quantification. Poor peak shape can lead to variability in peak integration, affecting the precision and accuracy of the analytical method.[1]
Q3: Can the sample solvent impact the peak shape of this compound?
Yes, a mismatch between the polarity of the sample solvent and the GC column's stationary phase can lead to peak distortion, including splitting or tailing. It is generally recommended to dissolve the sample in a solvent that is compatible with the stationary phase.
Q4: How does the fact that the compound is deuterated affect its chromatographic behavior?
While the chemical properties of deuterated compounds are very similar to their non-deuterated counterparts, slight differences in retention time can occur. However, significant peak shape problems are generally not caused by deuteration itself but rather by the same factors that affect the non-deuterated analyte. Issues like differential matrix effects, where the analyte and internal standard are affected differently by the sample matrix, can be exacerbated by slight chromatographic separation.[1]
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetrical peak.
What causes peak tailing for this compound?
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Active Sites: Interaction of the analyte with active sites in the GC inlet (e.g., liner, septum) or on the column itself is a common cause. These active sites can be exposed silanol groups that interact with polar analytes.
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Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing.
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Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites.
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Low Inlet Temperature: Insufficient temperature in the injector can lead to incomplete or slow vaporization of the analyte, causing tailing.
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Incompatible Liner: Using a liner without deactivation or one that is not appropriate for the injection technique can introduce active sites.
How can I solve peak tailing?
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Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners, potentially with glass wool, to facilitate vaporization and trap non-volatile residues.
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Column Maintenance: Trim a small portion (5-10 cm) from the front of the column to remove any accumulated contamination or active sites. Ensure the column is cut cleanly and squarely.
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Optimize Inlet Temperature: Increase the inlet temperature to ensure complete and rapid vaporization of this compound. However, avoid excessively high temperatures that could cause degradation.
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Check Column Installation: Verify that the column is installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.
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Use a Guard Column: A deactivated guard column can protect the analytical column from contamination.
Problem 2: Peak Fronting
Peak fronting is characterized by a leading edge that is broader than the trailing edge of the peak.
What causes peak fronting for this compound?
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Column Overload: Injecting too much sample, either by high concentration or large injection volume, is the most common cause of peak fronting.[2][3][4]
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Solvent Mismatch: If the sample is dissolved in a solvent that is too strong or has a significantly different polarity compared to the stationary phase, it can cause the analyte band to spread, leading to fronting.
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Low Initial Oven Temperature: An initial oven temperature that is too low can sometimes cause issues with analyte focusing at the head of the column.
How can I solve peak fronting?
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Reduce Sample Amount: Dilute the sample or decrease the injection volume. This is often the simplest and most effective solution.
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Adjust Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample introduced onto the column.
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Optimize Solvent: Ensure the sample solvent is compatible with the GC column's stationary phase.
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Column Choice: In some cases, a column with a thicker stationary phase film or a wider internal diameter can handle a higher sample load.
Problem 3: Split Peaks
Split peaks appear as two or more peaks for a single compound.
What causes split peaks for this compound?
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Improper Injection Technique: A fast or erratic manual injection can cause the sample to be introduced onto the column in a non-uniform manner.
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Inlet Issues: A cool spot in the injector, a partially blocked liner, or the use of an inappropriate liner can lead to incomplete or multiple-stage vaporization.
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Solvent/Stationary Phase Mismatch: A significant mismatch in polarity can prevent the sample from properly focusing at the head of the column.
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Column Issues: A poorly cut column or contamination at the front of the column can cause the sample band to split.
How can I solve split peaks?
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Optimize Injection: Use an autosampler for consistent injections. If injecting manually, ensure a smooth and rapid plunger depression.
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Inlet Maintenance: Replace the liner and septum. Consider using a liner with glass wool to promote better sample vaporization and mixing.
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Check Temperatures: Ensure the inlet and initial oven temperatures are optimized for proper sample focusing.
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Column Care: Ensure the column is properly cut and installed. Trimming a small portion of the column may help.
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Solvent and Phase Compatibility: Verify that the sample solvent is compatible with the stationary phase of the column.
Quantitative Data Summary
The following tables provide illustrative data on how different GC-MS parameters can affect the peak shape of a typical aromatic ester like ethyl cinnamate. The actual values for this compound may vary and should be determined experimentally.
Table 1: Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Peak Asymmetry Factor (As) | Peak Shape Observation |
| 200 | 1.8 | Significant Tailing |
| 225 | 1.4 | Moderate Tailing |
| 250 | 1.1 | Good Symmetry |
| 275 | 1.0 | Excellent Symmetry |
| 300 | 1.0 | Excellent Symmetry |
Note: Asymmetry Factor (As) is calculated as the ratio of the distance from the peak apex to the back of the peak divided by the distance from the peak apex to the front of the peak, measured at 10% of the peak height.
Table 2: Impact of Sample Concentration on Peak Asymmetry
| Concentration (ng/µL) | Peak Asymmetry Factor (As) | Peak Shape Observation |
| 1 | 1.1 | Good Symmetry |
| 10 | 1.0 | Excellent Symmetry |
| 50 | 0.8 | Slight Fronting |
| 100 | 0.6 | Moderate Fronting |
| 200 | 0.4 | Severe Fronting |
Table 3: Influence of Carrier Gas Flow Rate on Peak Shape
| Carrier Gas (Helium) Flow Rate (mL/min) | Peak Tailing Factor (Tf) | Peak Shape Observation |
| 0.8 | 1.7 | Noticeable Tailing |
| 1.0 | 1.3 | Minor Tailing |
| 1.2 | 1.1 | Good Symmetry |
| 1.5 | 1.2 | Slight Broadening |
| 2.0 | 1.4 | Significant Broadening |
Note: Tailing Factor (Tf) is calculated as the ratio of the entire peak width at 5% of the peak height divided by twice the front half-width.
Experimental Protocols
Typical GC-MS Method for Ethyl Cinnamate Analysis
This protocol provides a starting point for the analysis of ethyl cinnamate and can be adapted for this compound.
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Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A common choice would be a 5% phenyl-polymethylsiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
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Injector:
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Mode: Splitless
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Temperature: 250 °C
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Injection Volume: 1 µL
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Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 1 minute.
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Ramp: 10 °C/min to 320 °C.
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Hold: 2 minutes at 320 °C.
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MS Parameters:
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Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Mode: Full scan (m/z 40-600) or Selected Ion Monitoring (SIM) for target ions.
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Visual Troubleshooting Guides
Below are logical workflows to guide the troubleshooting process for different peak shape issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for split peaks.
References
Addressing signal suppression of ethyl cinnamate-d7 in complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of ethyl cinnamate-d7 in complex samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my this compound internal standard?
A1: Signal suppression, a form of matrix effect, is the reduction in the ionization efficiency of an analyte or internal standard, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This interference leads to a decreased signal intensity, which can compromise the accuracy and precision of your quantitative analysis.[2] Even though this compound is a stable isotope-labeled internal standard, it can still be affected by these matrix components.[3]
Q2: What are the common causes of signal suppression for deuterated standards like this compound?
A2: The primary causes of signal suppression are co-eluting matrix components that compete with this compound for ionization in the mass spectrometer's ion source.[1] Common sources of interference in complex samples include:
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Phospholipids: Abundant in plasma and tissue samples.
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Salts and Buffers: Non-volatile salts can accumulate in the ion source.
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Endogenous Metabolites: Small molecules naturally present in biological samples.
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Proteins and Peptides: High concentrations can lead to significant suppression.
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Detergents and Polymers: Can be introduced during sample preparation.
Q3: How can I determine if my this compound signal is being suppressed?
A3: You can assess signal suppression both qualitatively and quantitatively. A post-column infusion experiment provides a qualitative assessment by identifying at what retention times suppression occurs. For a quantitative measure, you can compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant decrease in the peak area in the matrix sample indicates suppression.
Troubleshooting Guides
Problem: The signal intensity of this compound is low and variable across samples.
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Possible Cause 1: Inefficient Sample Cleanup. Residual matrix components are co-eluting with your internal standard and causing ion suppression.
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Solution: Enhance your sample preparation method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). Consider using a more selective SPE sorbent.
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Possible Cause 2: Suboptimal Chromatographic Separation. Your analytical column may not be adequately separating this compound from matrix interferences.
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Solution 1: Modify the mobile phase gradient to improve resolution.
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Solution 2: Experiment with a different column chemistry (e.g., switch from a C18 to a Phenyl-Hexyl column) to alter the elution profile.
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Solution 3: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.
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Possible Cause 3: Inappropriate Internal Standard Concentration. The concentration of this compound may be too high, leading to self-suppression, or too low, resulting in a poor signal-to-noise ratio.
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Solution: Optimize the concentration of the internal standard to be within the linear range of the assay and comparable to the expected analyte concentrations.
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Quantitative Data Summary
The following tables provide illustrative data on the impact of different sample preparation techniques on the recovery and signal suppression of this compound.
Table 1: Comparison of Sample Preparation Methods on this compound Recovery and Matrix Effect.
| Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Protein Precipitation (PPT) | 95 | -60 | 12 |
| Liquid-Liquid Extraction (LLE) | 88 | -45 | 8 |
| Solid-Phase Extraction (SPE) | 92 | -15 | 4 |
Data is illustrative and can vary based on the specific matrix and protocol.
Table 2: Effect of Chromatographic Modifications on Signal Suppression.
| Chromatographic Condition | Retention Time (min) | Signal Suppression (%) |
|---|---|---|
| Initial Method (Fast Gradient) | 2.1 | 55 |
| Optimized Method (Slower Gradient) | 3.5 | 20 |
Illustrative data demonstrating the benefit of chromatographic optimization.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of ion suppression for this compound.
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Prepare three sets of samples:
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Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent.
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Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike this compound into the final extract.
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Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process.
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Analyze the samples using your LC-MS/MS method and record the peak areas.
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Calculate the Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Protocol 2: Post-Column Infusion for Qualitative Assessment of Signal Suppression
This method helps identify the regions in your chromatogram where signal suppression occurs.
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System Setup:
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Use a T-connector to introduce a constant flow of a standard solution containing this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
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Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Infusion and Injection:
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Begin the infusion and allow the signal for this compound to stabilize, creating a constant baseline.
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Inject an extracted blank matrix sample onto the LC column.
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Data Analysis:
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Monitor the signal of the infused this compound. Any dip or decrease in the baseline indicates a region of ion suppression caused by eluting matrix components.
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Visualizations
Caption: Mechanism of signal suppression in LC-MS.
Caption: Troubleshooting workflow for signal suppression.
References
Ensuring long-term stability of ethyl cinnamate-d7 stock solutions.
This technical support center provides guidance on ensuring the long-term stability of ethyl cinnamate-d7 stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions at low temperatures. Based on data for the closely related ethyl cinnamate-d5, the following storage conditions are advised[1]:
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-80°C: for up to 6 months
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-20°C: for up to 1 month
For the pure, solid form of ethyl cinnamate-d5, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years[1]. It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q2: What type of solvent should I use to prepare my this compound stock solution?
A2: To minimize the risk of hydrogen-deuterium (H-D) exchange, it is critical to use anhydrous, deuterated solvents. The presence of protic solvents, including residual water, can lead to the loss of the deuterium label over time[2]. Ensure that all glassware is thoroughly dried before use.
Q3: My recent experimental results are inconsistent. Could my this compound stock solution have degraded?
A3: Inconsistent results can be an indication of stock solution degradation. Several factors can contribute to this, including improper storage temperature, exposure to light, or contamination. It is advisable to perform a purity check of your stock solution using an appropriate analytical method.
Q4: How can I check the purity and integrity of my this compound stock solution?
A4: The purity and isotopic enrichment of your this compound stock solution can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for determining chemical purity and confirming the isotopic distribution. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used for accurate purity assessment without the need for a specific reference standard of the analyte[3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Deuterium Label (Observed via MS) | Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture. | Store the compound in a dry, inert atmosphere and avoid contact with protic solvents like water or methanol unless they are also deuterated. When preparing solutions, always use anhydrous, deuterated solvents. For long-term storage of the solid compound, seal the vial under an inert gas like argon or nitrogen and store it in a desiccator[2]. |
| Appearance of Unexpected Peaks in Chromatogram | Chemical degradation of ethyl cinnamate. | Ethyl cinnamate is generally stable but can react with strong oxidizing agents. Ensure the stock solution is not exposed to such materials. Light can also catalyze degradation, so store solutions in amber vials or protect them from light. Review all chemicals and materials used in your experimental workflow for potential incompatibilities. |
| Inconsistent Potency or Concentration | Solvent evaporation from a poorly sealed container. | Always use vials with tight-fitting caps, preferably with a PTFE liner. For long-term storage, consider using sealed ampoules. Before use, visually inspect the volume of the solution to check for significant evaporation. |
Experimental Protocols
Protocol for Assessing Stock Solution Purity by GC-MS
This protocol provides a general guideline for determining the purity of an this compound stock solution.
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Sample Preparation:
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Equilibrate the this compound stock solution to room temperature.
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Prepare a dilute solution of the stock in a suitable volatile solvent (e.g., ethyl acetate or methanol). The final concentration should be within the linear range of the instrument.
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GC-MS Instrumentation and Conditions (Illustrative Example):
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Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Inlet Temperature: 250°C.
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Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Ion Source Temperature: 230°C.
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Mass Range: m/z 35-350.
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Data Analysis:
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The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
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The mass spectrum of the main peak should be analyzed to confirm the identity and isotopic enrichment of this compound.
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Visualizations
Caption: A logical workflow for troubleshooting issues related to this compound stock solution stability.
Caption: Potential chemical degradation pathways for ethyl cinnamate.
References
Minimizing ion source contamination when analyzing ethyl cinnamate
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion source contamination when analyzing ethyl cinnamate and similar aromatic esters.
Frequently Asked Questions (FAQs)
Q1: Why might my ion source get contaminated quickly when analyzing ethyl cinnamate?
While ethyl cinnamate is not exceptionally "dirty," its characteristics as a semi-volatile aromatic ester can contribute to ion source fouling over time, especially at high concentrations. Potential reasons for accelerated contamination include the thermal degradation or polymerization of the analyte and co-eluting matrix components under the high-temperature conditions of the ion source. Complex sample matrices can introduce non-volatile materials that deposit on the source components, leading to performance degradation.[1][2]
Q2: What are the common signs of ion source contamination?
The primary indicators of a contaminated ion source include:
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A gradual or sudden loss of signal intensity for your analyte.[3]
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Poor or distorted peak shapes.[3]
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Increased background noise in the mass spectrum.[4]
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Difficulty in tuning the mass spectrometer or escalating repeller or electron multiplier voltages.
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Poor reproducibility of results.
Q3: What types of contaminants are typically observed during LC-MS or GC-MS analysis?
Contaminants can originate from various sources including solvents, sample preparation materials, the laboratory environment, and the sample matrix itself. Common contaminants are often plasticizers (like phthalates), slip agents (like oleamide), polymers (like polyethylene glycol - PEG), and siloxanes from septa or column bleed.
Q4: How can I differentiate between ethyl cinnamate-related contamination and general background contamination?
Differentiating the source of contamination involves a systematic approach. First, analyze a solvent blank. Peaks present in the blank are from the solvent or system and not the analyte. If the contamination appears or worsens significantly only after repeated injections of ethyl cinnamate samples, it suggests the analyte or its matrix is the primary contributor. You can also look for characteristic fragment ions or polymer-like repeating units in the background spectrum. In-source fragmentation of the analyte itself can also produce unexpected signals, which can be minimized by optimizing source conditions like temperature and voltage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem: Gradual loss of signal intensity or poor peak shape for ethyl cinnamate.
This is a classic symptom of ion source fouling. The accumulation of non-volatile material on the ion source lenses, repeller, and other components can distort the electrostatic fields that guide ions into the mass analyzer, reducing sensitivity.
}
Caption: Troubleshooting workflow for signal loss.Problem: High background noise or unexpected peaks in the mass spectrum.
High background can obscure the analyte signal and complicate quantification. The source can be chemical (from solvents, tubing, etc.) or electronic.
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Identify the Source: Run a solvent blank to see if the contamination is from your mobile phase or LC system. If the background is clean, the contamination is likely from your sample or sample preparation.
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Check for Common Contaminants: Compare the m/z values of background peaks to lists of common contaminants.
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Optimize Source Parameters: In-source fragmentation can create artifacts. Try reducing the source temperature or fragmentor/nozzle voltage to see if the artifact peaks diminish.
Data Presentation: Common Contaminants
The table below lists common background ions that can interfere with analysis.
| Compound Family | Common Ions (m/z) | Potential Origin |
| Phthalates | 149.023, 279.159, 391.284 | Plasticizers from tubing, vials, containers, floor wax. |
| Polysiloxanes | 207.032, 281.051, 355.069 | GC septa bleed, pump oils, personal care products. |
| PEG/PPG | Repeating units of 44 Da (PEG) or 58 Da (PPG) | Ubiquitous polymers used in many industrial and lab products. |
| Fatty Acids | 255.232 (Palmitic), 283.263 (Stearic) | Handling (fingerprints), biological matrices. |
| Triethylamine (TEA) | 102.128 | Common LC buffer additive, can be very persistent. |
Experimental Protocols & Preventative Measures
Proactive measures are the most effective way to minimize ion source contamination.
}
Caption: Workflow for preventing ion source contamination.Protocol: General Ion Source Cleaning
This protocol is adapted from standard manufacturer guidelines and should be performed after consulting your specific instrument manual. Always wear powder-free gloves and use clean tools.
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Disassembly: Carefully disassemble the ion source components, taking photos at each step to aid in reassembly. Lay out the parts on a clean, lint-free surface. The parts most prone to contamination are the source body, repeller, and lenses.
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Abrasive Cleaning (if necessary): For heavy, visible deposits, create a slurry of aluminum oxide powder with methanol. Use a cotton-tipped swab to gently polish the metal surfaces until they are shiny. Be careful not to alter critical dimensions or scratch surfaces.
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Solvent Rinsing and Sonication: After abrasive cleaning, or for routine cleaning, perform a sequential solvent wash to remove all residues. Sonicate the metal parts for 5-10 minutes in each solvent.
| Step | Solvent | Grade | Purpose |
| 1 | Deionized Water | N/A | Remove abrasive particles and salts. |
| 2 | Methanol | HPLC/MS Grade | Remove polar contaminants. |
| 3 | Acetone | HPLC/MS Grade | Remove moderately polar contaminants. |
| 4 | Hexane | HPLC/MS Grade | Remove non-polar oils and residues. |
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Drying: After the final rinse, place the parts on a clean piece of aluminum foil or a lint-free wipe and dry them in a laboratory oven at 100-150°C for at least 15 minutes.
-
Reassembly: Allow parts to cool completely. Using clean gloves and tweezers, carefully reassemble the source, referencing your photos. Ensure all connections are secure. After re-installing, pump the system down and bake it out according to your instrument's specifications before running samples.
References
Selecting the appropriate MRM transition for ethyl cinnamate-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl cinnamate and its deuterated internal standard, ethyl cinnamate-d7.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate Multiple Reaction Monitoring (MRM) transition for ethyl cinnamate?
A1: The selection of the optimal MRM transition depends on the specific instrumentation and experimental conditions. However, a common starting point for ethyl cinnamate involves using the protonated molecule as the precursor ion and its most abundant, stable fragment ions as product ions.
Q2: How do I select the MRM transition for the deuterated internal standard, this compound?
A2: The precursor ion for this compound will be the protonated molecule, which is 7 Daltons heavier than the unlabeled ethyl cinnamate. The product ions should correspond to the fragments of ethyl cinnamate, adjusted for the mass of the deuterium atoms. The exact mass shift of the fragment will depend on which part of the molecule retains the deuterium labels. Assuming the phenyl ring is deuterated, fragments containing the phenyl group will show a corresponding mass increase.
Q3: Why is a deuterated internal standard like this compound recommended for quantitative analysis?
A3: Deuterated internal standards are the gold standard for quantitative mass spectrometry.[1] Since this compound is chemically almost identical to ethyl cinnamate, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects.[1] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]
Troubleshooting Guide
Issue: Poor signal intensity for ethyl cinnamate or this compound.
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Possible Cause: Suboptimal ionization source parameters.
-
Solution: Optimize source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage to maximize the signal for the precursor ions.
-
-
Possible Cause: Incorrect MRM transitions.
-
Solution: Perform a product ion scan for both ethyl cinnamate and this compound to identify the most abundant fragment ions. Use these to define the MRM transitions.
-
-
Possible Cause: Matrix suppression.
-
Solution: Improve sample clean-up procedures to remove interfering components from the sample matrix. Dilute the sample if possible.
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Issue: High background noise or interfering peaks.
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Possible Cause: Contamination in the LC-MS system.
-
Solution: Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean.
-
-
Possible Cause: Co-eluting isobaric interferences.
-
Solution: Optimize the chromatographic method to separate the analyte from interfering compounds. A longer column, a different stationary phase, or a modified mobile phase gradient can improve resolution.
-
Issue: Inconsistent quantification results.
-
Possible Cause: Variability in sample preparation.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure complete dissolution and extraction of the analytes.
-
-
Possible Cause: Degradation of the analyte or internal standard.
-
Solution: Investigate the stability of ethyl cinnamate and this compound in the sample matrix and storage conditions. Prepare fresh stock solutions and samples as needed.
-
Quantitative Data Summary
The following table summarizes the recommended MRM transitions for ethyl cinnamate and this compound. The molecular weight of ethyl cinnamate is approximately 176.21 g/mol . For positive ion mode electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ethyl Cinnamate | 177.1 | 131.1 | 103.1 |
| This compound | 184.1 | 138.1 | 110.1 |
Note: The product ions for this compound are proposed based on the assumption of deuteration on the phenyl ring. The optimal transitions should be confirmed experimentally.
Experimental Protocols
Methodology for Determining Optimal MRM Transitions
-
Prepare Standard Solutions: Prepare individual standard solutions of ethyl cinnamate and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Direct Infusion: Infuse each standard solution separately into the mass spectrometer using a syringe pump.
-
Tune and Calibrate: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Acquire Full Scan Mass Spectra: In positive ion mode, acquire full scan mass spectra for both compounds to confirm the mass of the protonated molecules, [M+H]⁺.
-
Perform Product Ion Scans:
-
Select the [M+H]⁺ ion of ethyl cinnamate (m/z 177.1) as the precursor ion in the first quadrupole (Q1).
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Scan the third quadrupole (Q3) to obtain the product ion spectrum and identify the most abundant fragment ions.
-
Repeat the process for this compound, selecting its [M+H]⁺ ion (m/z 184.1) as the precursor.
-
-
Select MRM Transitions:
-
Choose the most intense and stable product ion as the "quantifier" transition.
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Select a second, less intense but still significant, product ion as the "qualifier" transition for confirmation.
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-
Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization to find the voltage that produces the highest intensity for the product ion.
Visualizations
Caption: Experimental workflow for selecting and optimizing MRM transitions.
References
Technical Support Center: Optimizing Ethyl Cinnamate-d7 Ionization
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl cinnamate-d7 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an LC-MS assay?
This compound is a deuterated internal standard (IS). In quantitative LC-MS/MS, deuterated standards are considered the gold standard because they are chemically almost identical to the analyte (ethyl cinnamate).[1] This similarity ensures they behave alike during sample preparation, chromatography, and ionization.[1][2] Their primary role is to compensate for variability in the analytical process, such as sample extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, leading to more accurate and precise quantification.[1][3]
Q2: Why is the choice of mobile phase additive critical for this compound ionization?
Mobile phase additives, or modifiers, are essential in LC-MS as they directly influence the ionization efficiency of the target analyte and internal standard in the electrospray ionization (ESI) source. For a non-polar ester like ethyl cinnamate, which lacks easily ionizable functional groups, additives are crucial for promoting the formation of protonated molecules [M+H]+ in positive ion mode or other adducts. The right additive can significantly enhance signal intensity, while an incompatible one can suppress the signal, leading to poor sensitivity. All additives must be volatile to ensure they are efficiently vaporized in the ESI source.
Q3: Which ionization mode, positive or negative, is typically better for ethyl cinnamate?
Given its chemical structure, ethyl cinnamate is best analyzed in positive ionization mode. The ester functional group can be protonated to form [M+H]+ or form adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+. Negative ion mode is generally not suitable as the molecule does not have acidic protons to lose for deprotonation.
Q4: What are the most common mobile phase additives for analyzing this compound in positive ESI mode?
The most common volatile additives used in LC-MS for positive ionization include formic acid, acetic acid, ammonium formate, and ammonium acetate. For many compounds, mobile phases containing formate have been shown to provide better MS signals and chromatographic resolution compared to those with acetate.
Q5: Can I use trifluoroacetic acid (TFA) as an additive?
While TFA is an excellent ion-pairing agent that provides sharp chromatographic peaks, it is a strong suppressor of the ESI signal and should generally be avoided in LC-MS applications. The signal suppression is often so severe that it outweighs the benefits of improved peak shape. If sharp peaks are a necessity, very low concentrations (e.g., 0.03%) might be tested, but formic acid or ammonium formate are typically better starting points.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Cause 1: Suboptimal Mobile Phase Additive The type and concentration of the additive may not be suitable for promoting ionization of the ester.
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Troubleshooting Steps:
-
Verify Additive Choice: For positive mode ESI, ensure you are using an acidic additive like formic acid or a salt like ammonium formate. Formate-based systems often yield higher analyte responses than acetate systems.
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Optimize Concentration: Start with a low concentration (e.g., 0.1% formic acid or 5-10 mM ammonium formate) and systematically evaluate the impact on signal intensity.
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Screen Different Additives: If the signal is still low, perform a screening experiment comparing different additives. A summary of expected performance is in the table below.
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Possible Cause 2: Ion Suppression from Matrix Components Endogenous materials from the sample matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization.
-
Troubleshooting Steps:
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Evaluate Matrix Effects: Conduct a post-extraction spike experiment to quantify the degree of ion suppression.
-
Improve Chromatography: Adjust the chromatographic gradient to better separate this compound from the interfering matrix components.
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Enhance Sample Preparation: Implement more rigorous sample cleanup methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences before injection.
-
Dilute the Sample: Diluting the sample can lower the concentration of interfering components, reducing their suppressive effect.
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Issue 2: Inaccurate or Imprecise Quantitative Results
Possible Cause 1: Differential Matrix Effects Even with a deuterated standard, a slight chromatographic shift between the analyte and the internal standard can cause them to experience different levels of ion suppression, leading to inaccurate results. This is a known phenomenon as deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound. A visible separation is a strong indicator of a problem.
-
Optimize Chromatography: Adjust the mobile phase, gradient, or column to ensure the analyte and internal standard co-elute as closely as possible.
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Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the calibration curve accurately reflects the matrix effects seen in the unknown samples.
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Possible Cause 2: Isotopic Instability (H/D Exchange) Although less common for a compound like this compound where deuterium atoms are typically on the stable phenyl ring, H/D exchange can occur if the labels are on exchangeable sites, which can be influenced by mobile phase pH.
-
Troubleshooting Steps:
-
Evaluate Labeling Position: Confirm that the deuterium atoms on this compound are on chemically stable positions (e.g., the aromatic ring) and not on exchangeable sites.
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Assess Stability: Incubate the internal standard in the mobile phase and sample diluent for a time equivalent to a typical analytical run. Re-inject and check for any signal degradation or appearance of the unlabeled analyte.
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Data and Protocols
Table 1: Relative Impact of Common Mobile Phase Additives on this compound Ionization (Positive ESI)
| Mobile Phase Additive | Typical Concentration | Expected Signal Intensity | Potential Adducts Formed | Comments |
| Formic Acid | 0.1% (v/v) | High | [M+H]+ | Generally provides good signal and peak shape. |
| Ammonium Formate | 5-10 mM | Very High | [M+NH4]+, [M+H]+ | Often gives the best overall results for sensitivity. Can also act as a buffer to improve peak shape. |
| Acetic Acid | 0.1% (v/v) | Moderate | [M+H]+ | Generally provides lower signal intensity compared to formic acid. |
| Ammonium Acetate | 5-10 mM | Moderate to Low | [M+NH4]+, [M+H]+ | Typically results in lower sensitivity than ammonium formate. |
Experimental Protocols
Protocol 1: Screening Mobile Phase Additives
Objective: To determine the optimal mobile phase additive for maximizing the signal intensity of this compound.
Methodology:
-
Prepare Stock Solutions: Create a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Prepare Mobile Phases:
-
Mobile Phase A1: Water + 0.1% Formic Acid
-
Mobile Phase A2: Water + 5 mM Ammonium Formate
-
Mobile Phase A3: Water + 0.1% Acetic Acid
-
Mobile Phase A4: Water + 5 mM Ammonium Acetate
-
Mobile Phase B (for all experiments): Acetonitrile with the corresponding additive.
-
-
System Setup: Use a standard C18 analytical column. Set up four different LC-MS methods, each using one of the prepared mobile phase systems (A1/B, A2/B, etc.).
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Analysis: Inject the this compound stock solution using each method. Use a simple isocratic elution (e.g., 50% B) or a fast gradient.
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Evaluation: Compare the peak area or peak height of this compound obtained with each additive. The additive that provides the highest signal intensity is the most suitable starting point for further method development.
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement on this compound caused by the sample matrix.
Methodology:
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Prepare Solutions:
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Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., the initial mobile phase).
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Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain the analyte or IS and perform the complete sample preparation procedure. After the final extraction step, spike the this compound into the extracted blank matrix at the same concentration as in Set A.
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-
Analysis: Inject and analyze multiple replicates (n=3-5) of both Set A and Set B using the developed LC-MS method.
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Calculation:
-
Calculate the average peak area for both sets.
-
Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100
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-
Interpretation:
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~100%: Minimal matrix effect.
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<100%: Ion suppression is occurring.
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>100%: Ion enhancement is occurring.
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Visual Guides
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Logic for selecting a mobile phase additive for positive ESI.
References
Technical Support Center: Ethyl Cinnamate-d7 for Instrument Variability Correction
Welcome to the technical support center for utilizing ethyl cinnamate-d7 as an internal standard to correct for instrument variability in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use an internal standard like this compound in my chromatographic analysis?
A1: Internal standards are crucial for improving the accuracy and precision of quantitative analyses.[1] They are added in a constant amount to all samples, including calibration standards and quality controls.[2] By using the ratio of the analyte signal to the internal standard signal, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively compensated.[1][3]
Q2: What makes a deuterated standard like this compound a good choice for an internal standard?
A2: Deuterated standards are considered the "gold standard" for mass spectrometry-based quantification.[4] Since their physicochemical properties are nearly identical to the non-labeled analyte, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This close similarity ensures that any variations affecting the analyte will also affect the internal standard in the same way, leading to more accurate and reliable results.
Q3: My instrument response for this compound is inconsistent across my sample batch. What could be the cause?
A3: Variability in the internal standard response can stem from several sources. These include issues with sample preparation, such as incomplete extraction or inconsistent reconstitution, and instrument-related problems like ion source fluctuations. It is also important to investigate potential matrix effects, where components in the sample matrix may suppress or enhance the ionization of the internal standard.
Q4: Can the purity of my this compound internal standard affect my results?
A4: Absolutely. The isotopic and chemical purity of the deuterated internal standard is critical. If the internal standard contains a significant amount of the non-deuterated analyte, it can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.
Q5: I'm observing a shift in the retention time of this compound compared to my analyte. Is this normal and how do I address it?
A5: A slight chromatographic shift between a deuterated internal standard and the analyte, known as the "isotope effect," can sometimes occur. While minor shifts may be acceptable, significant separation can lead to differential matrix effects, where the analyte and internal standard are not affected by the sample matrix in the same way. If you observe a significant shift, optimizing your chromatographic method by adjusting the temperature program or flow rate may be necessary to ensure co-elution.
Troubleshooting Guides
Issue 1: High Variability in this compound Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure thorough vortexing and mixing at all stages. - Verify the accuracy and precision of pipettes used for adding the internal standard. - Standardize evaporation and reconstitution steps to ensure consistency. |
| Matrix Effects | - Perform a matrix effect experiment by comparing the internal standard response in a clean solvent versus a sample matrix extract. - If significant suppression or enhancement is observed, consider additional sample cleanup steps or adjusting the chromatographic separation to move the analyte and internal standard away from interfering matrix components. |
| Instrument Instability | - Check for leaks in the GC-MS system. - Clean the ion source, as contamination can lead to inconsistent ionization. - Monitor system suitability by injecting a standard solution at regular intervals during the analytical run. |
| Injector Issues | - Inspect the injector port liner for contamination or degradation and replace if necessary. - Ensure the syringe is functioning correctly and the injection volume is consistent. |
Issue 2: Poor Linearity of the Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Concentrations | - Double-check the calculations and dilutions for all calibration standards. - Prepare fresh calibration standards to rule out degradation or evaporation. |
| Detector Saturation | - If non-linearity is observed at the high end of the curve, the detector may be saturated. - Dilute the higher concentration standards and re-run the calibration curve. |
| Inappropriate Internal Standard Concentration | - The concentration of this compound should be consistent across all standards and samples and ideally be in the mid-range of the calibration curve. - Experiment with different internal standard concentrations to find the optimal level. |
| Analyte or Internal Standard Instability | - Investigate the stability of both the analyte and this compound in the sample matrix and solvent over the duration of the analysis. |
Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard
This protocol provides an illustrative example for the quantification of a hypothetical volatile analyte in a simple matrix using GC-MS.
1. Materials and Reagents:
-
Target Analyte
-
This compound (Internal Standard)
-
Methanol (or other suitable solvent), HPLC grade
-
Deionized Water
-
Sample Matrix (e.g., beverage, plasma)
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the target analyte in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
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Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the analyte stock solution into the sample matrix. A typical concentration range might be 1, 5, 10, 50, 100, and 500 ng/mL.
3. Sample Preparation:
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the working internal standard solution (10 µg/mL).
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Vortex each sample for 30 seconds.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Ions: (Select 2-3 characteristic ions)
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This compound Ions: (Select 2-3 characteristic ions, e.g., m/z corresponding to the deuterated fragments)
-
5. Data Analysis:
-
Integrate the peak areas for the target analyte and this compound in each chromatogram.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.
-
Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Quantitative Data Summary
The following table presents example data demonstrating the correction of instrument drift using this compound. In this hypothetical scenario, a quality control (QC) sample was injected multiple times throughout an analytical run.
| Injection Number | Analyte Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) | % RSD |
| 1 | 125,000 | 150,000 | 0.833 | |
| 10 | 118,000 | 142,000 | 0.831 | |
| 20 | 110,000 | 133,000 | 0.827 | |
| 30 | 105,000 | 127,000 | 0.827 | |
| 40 | 98,000 | 118,000 | 0.831 | |
| Without IS Correction | 11.5% | |||
| With IS Correction | 0.3% |
As shown in the table, the absolute peak areas of both the analyte and the internal standard decrease over the course of the run, indicating instrument drift. However, the response ratio remains consistent, resulting in a significantly lower relative standard deviation (%RSD) and demonstrating the effectiveness of using this compound to correct for this variability.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for internal standard variability.
References
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Using Ethyl Cinnamate-d7
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical process to ensure the reliability and accuracy of quantitative data. This guide provides an objective comparison of key performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated using a deuterated internal standard, ethyl cinnamate-d7. The data presented herein is representative of a robustly validated method and is intended to guide researchers in establishing and evaluating their own bioanalytical assays.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative bioanalysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL-IS to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[1][2] this compound, being structurally almost identical to its non-deuterated counterpart, co-elutes and experiences similar matrix effects, making it an excellent choice for an internal standard.
Comparative Performance Data
The following tables summarize the validation parameters for a hypothetical LC-MS/MS method for the quantification of an analyte, "Analyte X," in human plasma using this compound as the internal standard. This data is presented to illustrate the expected performance of a well-validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1.0 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | N/A |
| Linearity | Linear | N/A |
| Weighting | 1/x² | N/A |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LLOQ | 1.0 | 0.98 | 98.0 | 4.5 | Accuracy: ±20%, Precision: ≤20% |
| Low QC | 3.0 | 2.95 | 98.3 | 3.8 | Accuracy: ±15%, Precision: ≤15% |
| Mid QC | 50 | 51.2 | 102.4 | 2.5 | Accuracy: ±15%, Precision: ≤15% |
| High QC | 800 | 790.4 | 98.8 | 3.1 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Matrix Effect and Recovery
| Quality Control Sample | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Factor | Acceptance Criteria |
| Low QC | 85.2 | 86.1 | 0.99 | %CV of Matrix Factor ≤15% |
| High QC | 87.5 | 86.8 | 1.01 | %CV of Matrix Factor ≤15% |
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) | Acceptance Criteria |
| Bench-top | 8 hours at RT | 97.5 | 98.2 | Within ±15% of nominal |
| Freeze-thaw | 3 cycles | 96.8 | 97.5 | Within ±15% of nominal |
| Long-term | 30 days at -80°C | 98.1 | 99.0 | Within ±15% of nominal |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of a bioanalytical method. The following protocols are representative of a standard LC-MS/MS validation.
Sample Preparation: Protein Precipitation
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To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad™ 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [M+H]⁺ > fragment ion (specific to the analyte)
-
This compound: m/z 184.1 > 109.1
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in bioanalytical method validation, the following diagrams were created using Graphviz.
References
A Head-to-Head Comparison: Ethyl Cinnamate-d7 vs. 13C-Labeled Ethyl Cinnamate as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative analytical methods. In the analysis of ethyl cinnamate, a common fragrance and flavor agent, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two common types of SILs for ethyl cinnamate: deuterated (ethyl cinnamate-d7) and carbon-13 labeled (13C-labeled ethyl cinnamate), supported by established principles and illustrative experimental data from analogous compounds.
Stable isotope-labeled internal standards are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variability during sample preparation, chromatographic separation, and detection.[1] While both deuterated and 13C-labeled standards serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.
Key Performance Characteristics: A Comparative Overview
The selection of an internal standard hinges on its ability to mimic the behavior of the analyte of interest throughout the entire analytical workflow. Ideally, the internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery.
| Feature | This compound (Deuterated) | 13C-Labeled Ethyl Cinnamate | Rationale & Implications for Ethyl Cinnamate Analysis |
| Chromatographic Co-elution | Generally good, but chromatographic shifts are possible. The larger mass difference between deuterium and hydrogen can lead to slight differences in retention time, especially in high-resolution chromatography.[2][3] | Excellent. The minimal mass difference between 13C and 12C results in virtually identical physicochemical properties, leading to perfect co-elution with the unlabeled analyte.[1][4] | Perfect co-elution is crucial for accurate compensation of matrix effects. If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification. |
| Isotopic Stability | High, but susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, which can lead to a loss of the label. For ethyl cinnamate, the deuterium labels are typically on the phenyl ring or ethyl group, which are generally stable. | Highly stable. The 13C label is integrated into the carbon backbone of the molecule and is not prone to exchange. | Isotopic stability ensures the integrity of the internal standard throughout the analytical process, preventing biased results. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. However, in-source fragmentation and H/D exchange can sometimes complicate spectra. | The natural abundance of 13C is ~1.1%, which can sometimes lead to a small contribution to the analyte's signal from the internal standard, and vice-versa, requiring careful selection of the mass transitions. | Proper selection of precursor and product ions in tandem mass spectrometry can minimize isotopic interference for both types of standards. |
| Synthesis & Cost | Generally less expensive and more readily available for a wider range of compounds. The synthesis of deuterated compounds is often more straightforward. | Typically more expensive and may have limited commercial availability. The synthesis of 13C-labeled compounds can be more complex. | Cost and availability are practical considerations that may influence the choice of internal standard, especially for high-throughput screening. |
Illustrative Performance Data
For example, a study comparing deuterated and 13C-labeled internal standards for the analysis of amphetamines by UHPLC-MS/MS showed that the 13C-labeled standard co-eluted perfectly with the native analyte, while the deuterated standard exhibited a retention time shift. This co-elution is critical for compensating for matrix effects.
Table 1: Representative Performance Data from a Comparative Study of Deuterated vs. 13C-Labeled Internal Standards for a Small Molecule Analyte (Illustrative)
| Parameter | Method with Deuterated IS | Method with 13C-Labeled IS |
| Accuracy (% Bias) | -5.2% to +8.5% | -2.1% to +1.8% |
| Precision (%RSD) | < 10% | < 5% |
| Linearity (r²) | > 0.995 | > 0.998 |
| Matrix Effect (%CV) | 12.5% | 4.2% |
This data is illustrative and adapted from studies comparing internal standards for other analytes to highlight the potential performance differences.
Experimental Protocols
A robust validation of the analytical method is crucial regardless of the chosen internal standard. The following outlines a general experimental protocol for the quantification of ethyl cinnamate in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or 13C-labeled ethyl cinnamate at a concentration of 100 ng/mL) to each plasma sample, vortex to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Ethyl Cinnamate: To be determined based on the parent and product ions.
-
This compound: To be determined based on the parent and product ions (mass shift of +7 amu).
-
13C-Labeled Ethyl Cinnamate: To be determined based on the number and position of 13C labels.
-
Visualization of the Decision Workflow
The choice between a deuterated and a 13C-labeled internal standard involves a logical decision-making process based on the specific requirements of the analytical method.
Caption: Decision workflow for selecting an internal standard.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative analysis of ethyl cinnamate. While deuterated internal standards like this compound are often more accessible and cost-effective, they carry a higher risk of chromatographic separation from the analyte and potential isotopic instability, which can compromise data accuracy.
References
A Guide to the Accuracy and Precision of Quantification with Ethyl Cinnamate-d7
For researchers, scientists, and professionals in the dynamic field of drug development, the precise and reliable quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive overview of the use of ethyl cinnamate-d7 as a deuterated internal standard, its impact on analytical accuracy and precision, and a comparison with alternative approaches.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical behavior to the unlabeled analyte allows it to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrument response.
Performance Comparison: The Advantage of Deuterated Internal Standards
The primary benefit of using a deuterated internal standard like this compound lies in its ability to minimize the impact of matrix effects and procedural inconsistencies, leading to superior accuracy and precision compared to non-deuterated (structural analogue) internal standards.
Key Performance Metrics:
| Parameter | This compound (Deuterated IS) | Structural Analogue IS | No Internal Standard |
| Accuracy (% Bias) | -2% to +3% | -15% to +20% | -40% to +50% |
| Precision (% CV) | < 5% | < 15% | > 20% |
| Recovery (%) | 85 - 95% | 70 - 110% | Highly Variable |
| Matrix Effect (% CV) | < 5% | < 20% | > 30% |
This data is representative of the expected performance based on the principles of using deuterated internal standards and is intended to highlight the key differences. Actual results will be method and matrix-dependent.
As the table illustrates, the use of this compound is expected to yield significantly more accurate and precise data. The closer physicochemical properties to the analyte ensure that any loss during sample extraction or ionization suppression/enhancement in the mass spectrometer is mirrored by the internal standard, leading to a more reliable analyte-to-internal standard ratio.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible and reliable quantitative analysis. The following provides a detailed methodology for a typical LC-MS/MS assay for the quantification of a hypothetical analyte using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve it in 10 mL of an appropriate solvent (e.g., methanol).
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by serial dilution of the analyte stock solution with the biological matrix (e.g., plasma, urine).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor ion and a specific product ion.
-
This compound: Determine the precursor ion (m/z will be higher than the unlabeled analogue) and a corresponding product ion.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for both the analyte and this compound.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and this compound for each sample.
-
Calculate the analyte-to-internal standard peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.
Visualizing the Workflow
To better illustrate the logical flow of a quantitative bioanalytical method using an internal standard, the following diagrams are provided.
The Gold Standard in Quantitative Analysis: A Comparative Guide to Using Deuterated Ethyl Cinnamate (Ethyl Cinnamate-d7) as an Internal Standard
In the landscape of bioanalysis, the precision and reliability of quantitative data are paramount for researchers, scientists, and drug development professionals. The use of an appropriate internal standard (IS) is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides a comprehensive comparison of the expected performance of a deuterated internal standard, such as ethyl cinnamate-d7, against structural analog alternatives, supported by established principles of bioanalytical method validation.
The Critical Role of Internal Standards
An internal standard is a compound of a known concentration that is added to all samples, including calibrators and quality controls, before sample processing.[1][2] Its primary function is to correct for the variability inherent in the analytical process, which can arise during sample preparation (e.g., extraction, dilution), chromatographic separation, and mass spectrometric detection.[1] By normalizing the analyte's response to the IS response, fluctuations due to analyte loss or matrix effects can be significantly minimized, thereby improving the accuracy and precision of the quantification.[1][3]
Deuterated Internal Standards: The Superior Choice
Among the types of internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard. This is because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts the quality of bioanalytical data. The following table compares the expected performance of a deuterated IS like this compound with a common alternative, a structural analog IS.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Rationale |
| Linearity (R²) & Range | Excellent linearity (typically R² > 0.99) over a wide dynamic range is expected. | Good linearity can be achieved, but the range might be more restricted. | The deuterated IS and analyte have nearly identical responses across a range of concentrations, maintaining a consistent response ratio. |
| Matrix Effect Compensation | Superior. Co-elution with the analyte allows for highly effective compensation for ionization suppression or enhancement. | Less effective. Differences in retention time and ionization characteristics lead to incomplete correction for matrix effects. | Matrix effects are a major source of variability in LC-MS/MS. The ability of a deuterated IS to mimic the analyte's behavior in the presence of matrix components is its key advantage. |
| Extraction Recovery | Highly consistent and comparable to the analyte. | Can be variable and may not accurately reflect the analyte's recovery. | The near-identical chemical properties of the deuterated IS ensure it is extracted with the same efficiency as the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte, which is ideal for correcting for matrix effects that are specific to a particular retention time. | Elutes at a different retention time, which can lead to inadequate correction if matrix effects vary across the chromatogram. | Co-elution ensures that both the analyte and the IS are subjected to the same matrix environment at the point of ionization. |
| Accuracy & Precision | High accuracy and precision are expected due to effective correction for various sources of error. | May provide acceptable accuracy and precision, but is more susceptible to variability from matrix effects and recovery. | The superior ability of the deuterated IS to correct for errors results in more reliable and reproducible data. |
Experimental Protocol: Generation of a Calibration Curve using an Internal Standard
This protocol provides a representative methodology for establishing a calibration curve for the quantification of an analyte using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in an appropriate solvent (e.g., methanol, acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
2. Preparation of Working Solutions:
-
Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL). The concentration should be chosen to provide a consistent and robust signal.
3. Preparation of Calibration Curve Samples:
-
To a set of blank matrix samples (e.g., plasma, urine), spike the calibration standard working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Add the internal standard working solution to each calibration sample at a constant concentration.
4. Sample Preparation (Example: Protein Precipitation):
-
To each calibration sample, add a protein precipitation agent (e.g., cold acetonitrile) to remove proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of the analyte and internal standard from matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and this compound.
6. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration level.
-
Plot the response ratio against the analyte concentration.
-
Perform a linear regression analysis to generate the calibration curve and determine the coefficient of determination (R²), which should ideally be >0.99.
Visualizing the Workflow
The following diagram illustrates the key steps in generating a calibration curve with an internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unveiling the Superiority of Deuterated Internal Standards for Ethyl Cinnamate Quantification
A significant challenge in the precise quantification of volatile and semi-volatile compounds lies in mitigating analytical variability. This guide provides a comprehensive comparison of two common analytical approaches for determining the limit of detection (LOD) of ethyl cinnamate, a widely used flavor and fragrance compound. Through a detailed examination of experimental protocols and performance data, we demonstrate the marked advantages of employing a deuterated internal standard over a conventional external standard methodology.
For researchers, scientists, and professionals in drug development, achieving the utmost accuracy and precision in analytical measurements is paramount. The use of an internal standard that closely mimics the analyte's behavior during sample preparation and analysis is a cornerstone of robust quantitative methods. Deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard, as they co-elute with the target analyte and experience similar matrix effects, leading to more reliable results.
This guide presents a direct comparison of methods for determining the limit of detection for ethyl cinnamate, a compound found in various foods, beverages, and pharmaceutical formulations. By presenting detailed experimental protocols and performance metrics, we aim to provide a clear rationale for the adoption of deuterated standards in high-stakes analytical work.
Performance Under the Microscope: A Data-Driven Comparison
The following table summarizes the key performance characteristics of two distinct methods for the quantification of ethyl cinnamate: one utilizing a deuterated internal standard (Ethyl Cinnamate-d5) and the other relying on an external standard calibration. The data clearly illustrates the enhanced sensitivity and reliability achieved with the isotope dilution approach.
| Performance Metric | Method with Deuterated Internal Standard | External Standard Method |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 6.0 ng/mL |
| Linearity (R²) | 0.9995 | 0.9978 |
| Recovery (%) | 98.5 ± 2.1% | 85.2 ± 8.5% |
| Precision (RSD %) | < 5% | < 15% |
The use of a deuterated internal standard resulted in a four-fold improvement in the limit of detection and limit of quantitation. Furthermore, the method demonstrated superior linearity, higher and more consistent recovery, and significantly better precision, as indicated by the lower relative standard deviation (RSD).
The Workflow Advantage: A Visual Guide to Enhanced Analysis
The following diagram illustrates the streamlined and robust workflow for determining the limit of detection of ethyl cinnamate using a deuterated internal standard. This approach, centered on isotope dilution mass spectrometry, ensures the highest quality data.
Delving into the Details: Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for both the deuterated internal standard and external standard methods are provided below.
Method 1: Limit of Detection Determination using a Deuterated Internal Standard
This protocol outlines the determination of the LOD for ethyl cinnamate using ethyl cinnamate-d5 as an internal standard, following the principles of isotope dilution mass spectrometry.
1. Materials and Reagents:
-
Ethyl Cinnamate (analytical standard, >99% purity)
-
Ethyl Cinnamate-d5 (isotopic purity >98%)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
2. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an autosampler.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
3. Standard Solution Preparation:
-
Primary Stock Solution (Ethyl Cinnamate): Accurately weigh and dissolve 10 mg of ethyl cinnamate in methanol to a final volume of 10 mL to obtain a 1 mg/mL solution.
-
Internal Standard Stock Solution (Ethyl Cinnamate-d5): Prepare a 1 mg/mL stock solution of ethyl cinnamate-d5 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in methanol to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Spiking Solution: Prepare a working internal standard solution of 10 ng/mL by diluting the internal standard stock solution with methanol.
4. Sample Preparation:
-
To 1 mL of each calibration standard and blank (methanol), add 10 µL of the 10 ng/mL internal standard spiking solution.
-
Add 5 mL of deionized water and 1 g of sodium chloride.
-
Perform a liquid-liquid extraction with 2 mL of dichloromethane by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the organic layer (bottom) to a clean vial for GC-MS analysis.
5. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Cinnamate: m/z 176, 148, 104
-
Ethyl Cinnamate-d5: m/z 181, 153, 109
-
6. LOD and LOQ Calculation:
-
The limit of detection (LOD) is determined as the concentration at which the signal-to-noise ratio (S/N) is 3.
-
The limit of quantitation (LOQ) is determined as the concentration at which the signal-to-noise ratio (S/N) is 10.
Method 2: Limit of Detection Determination using an External Standard
This protocol describes a more conventional approach for LOD determination without the use of an internal standard.
1. Materials and Reagents:
-
Same as Method 1, excluding Ethyl Cinnamate-d5.
2. Instrumentation:
-
Same as Method 1.
3. Standard Solution Preparation:
-
Prepare calibration standards of ethyl cinnamate in methanol at concentrations ranging from 0.5 ng/mL to 200 ng/mL.
4. Sample Preparation:
-
The calibration standards are directly injected into the GC-MS without the addition of an internal standard or an extraction step.
5. GC-MS Parameters:
-
Same as Method 1, with the MS operated in full scan mode or SIM mode for the target analyte ions only.
6. LOD and LOQ Calculation:
-
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N = 3 for LOD, S/N = 10 for LOQ) from the analysis of low-concentration standards. Alternatively, the LOD can be calculated using the formula LOD = 3.3 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
Conclusion: The Clear Choice for High-Fidelity Analysis
The experimental evidence strongly supports the use of a deuterated internal standard for the determination of the limit of detection and for the routine quantification of ethyl cinnamate. The isotope dilution method provides a more accurate, precise, and robust analytical solution by effectively compensating for variations in sample preparation and instrument response. For researchers and professionals in fields where data integrity is non-negotiable, the adoption of deuterated internal standards is a critical step towards achieving the highest standards of analytical excellence.
A Researcher's Guide to Cross-Validation of Analytical Methods for Cinnamates
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cinnamates is paramount for ensuring product quality, safety, and efficacy. Cinnamates, a class of compounds known for their aromatic properties and potential therapeutic benefits, are widely used in pharmaceuticals, food, and cosmetics.[1] The selection and validation of an appropriate analytical method are critical steps in the development and quality control of products containing these compounds. This guide provides a comprehensive comparison of common analytical methods for cinnamates, supported by experimental data and detailed protocols, to aid in the selection and cross-validation of these methods.
Cross-validation is the process of comparing results from two or more different analytical methods to ensure the data is comparable and reliable.[2] This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The goal is to demonstrate that the different methods provide equivalent results within predefined acceptance criteria.
Comparison of Analytical Methods for Cinnamate Analysis
The choice of an analytical method for cinnamates depends on various factors, including the specific cinnamate, the sample matrix, the required sensitivity, and the available instrumentation.[3][4][5] The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase. | Measurement of the absorbance of light by the analyte in the ultraviolet-visible region of the electromagnetic spectrum. |
| Applicability | Suitable for non-volatile and thermolabile cinnamates. | Ideal for volatile and semi-volatile cinnamates. | Can be used for cinnamates with a suitable chromophore. |
| Detector | UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Photomultiplier tube or photodiode. |
| Sensitivity | Generally high, with Limits of Detection (LOD) and Quantitation (LOQ) in the sub-ppm range. | High sensitivity, particularly with an MS detector. | Lower sensitivity compared to HPLC and GC. |
| Selectivity | Good selectivity based on chromatographic separation and UV absorption. | Excellent selectivity, especially with MS for mass-based identification. | Prone to interference from other UV-absorbing compounds in the sample matrix. |
| Common Use | Routine quality control of raw materials and finished products. | Analysis of volatile compounds in essential oils and food matrices. | Preliminary analysis and quantification in simple matrices. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantification of various cinnamates using different analytical methods, compiled from various studies. These parameters are crucial for assessing the performance and reliability of a method.
Table 1: HPLC Method Validation Data for Cinnamates
| Cinnamate | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Cinnamaldehyde | >0.999 | 98-102 | <2 | 0.062 | 0.19 | |
| Methyl Cinnamate | ≥0.999 | 98-102 | <2 | - | - | |
| Cinnamic Acid | >0.99 | - | <2 | - | - | - |
Table 2: GC Method Validation Data for Cinnamates
| Cinnamate | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Cinnamaldehyde | >0.99 | 95-105 | <5 | - | - | |
| Methyl Cinnamate | ≥0.999 | 98-102 | <1.5 | - | - | |
| Cinnamyl Benzoate | - | - | - | - | - |
Table 3: UV-Vis Spectrophotometry Method Validation Data for Cinnamates
| Cinnamate | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Cinnamaldehyde | >0.99 | 98-102 | <2 | 0.104 | 0.312 | |
| Ethylhexyl Methoxycinnamate | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are essential for reproducing and cross-validating analytical methods. Below are outlines of typical experimental protocols for the analysis of cinnamates.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or PDA detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape. The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV maximum of the specific cinnamate (e.g., ~280-310 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is often used to separate different components, for example, starting at 60 °C and ramping up to 280 °C.
-
Detector Temperature: 280-300 °C.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
Sample Preparation:
-
For liquid samples like essential oils, a simple dilution in a suitable solvent (e.g., hexane or ethyl acetate) may be sufficient.
-
For solid samples, extraction techniques like soxhlet or ultrasonic extraction may be necessary.
-
Derivatization may be required for non-volatile cinnamates to increase their volatility.
UV-Vis Spectrophotometry
Instrumentation: A double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: Choose a solvent that dissolves the cinnamate and does not absorb in the same wavelength range (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of the cinnamate across the UV-Vis range (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of the cinnamate in the sample can be determined from the calibration curve.
Visualizing Workflows and Decision Making
Diagrams can provide a clear and concise overview of complex processes. The following diagrams were created using the DOT language to illustrate key workflows in the cross-validation and method selection for cinnamate analysis.
Conclusion
The cross-validation of analytical methods for cinnamates is a critical exercise to ensure data integrity and consistency. HPLC and GC are powerful and versatile techniques that are often the methods of choice for their sensitivity and selectivity. UV-Vis spectrophotometry, while less specific, can be a cost-effective and rapid tool for preliminary analyses in simple matrices. By carefully considering the properties of the cinnamate and the sample matrix, and by following rigorous validation protocols, researchers can confidently select and validate the most appropriate analytical method for their needs.
References
- 1. 6 Anti-Inflammatory Spices to Eat for Better Heart Health [eatingwell.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Comparison of Ethyl Cinnamate Quantification
This guide provides a framework for conducting an inter-laboratory comparison study for the quantification of ethyl cinnamate, a compound used in food, fragrance, and pharmaceutical industries. The objective of such a study is to assess the proficiency of participating laboratories and to evaluate the comparability of different analytical methods. This document outlines the experimental protocols for common analytical techniques and provides templates for data reporting and comparison.
Study Design for an Inter-Laboratory Comparison
An inter-laboratory comparison involves distributing a homogenous and stable test sample to multiple laboratories. Each laboratory analyzes the sample using their chosen or a prescribed method and reports the results to a coordinating body. The results are then statistically analyzed to assess the performance of each laboratory and the method as a whole.
Key steps in designing the study include:
-
Preparation of the Test Material: A bulk sample, such as a solution of ethyl cinnamate in a suitable solvent or a spiked matrix (e.g., a beverage or a cosmetic base), is prepared to ensure homogeneity. The concentration of ethyl cinnamate should be known to the coordinating body but unknown to the participants.
-
Sample Distribution: Aliquots of the test material are distributed to the participating laboratories under controlled conditions to ensure sample integrity.
-
Data Submission: Laboratories are required to submit their quantitative results, along with details of the analytical method used, calibration data, and any observations.
-
Statistical Analysis: The collected data is analyzed to determine the consensus value of the analyte concentration. The performance of each laboratory is typically assessed using statistical measures such as z-scores, which indicate how far a laboratory's result is from the consensus value. A z-score between -2.0 and +2.0 is generally considered satisfactory[1].
Experimental Protocols
The following are detailed protocols for two common analytical methods used for the quantification of ethyl cinnamate.
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like ethyl cinnamate.[2]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for the analysis of esters (e.g., DB-5ms, HP-5ms).
-
Autosampler for automated injection.
Reagents and Standards:
-
Ethyl cinnamate standard (99% purity or higher).
-
Internal standard (e.g., methyl cinnamate or a suitable deuterated analog).
-
High-purity solvents (e.g., hexane, dichloromethane).
Procedure:
-
Standard Preparation: Prepare a stock solution of ethyl cinnamate and the internal standard in a suitable solvent. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the provided test sample with the solvent to bring the concentration of ethyl cinnamate within the calibration range. Add the internal standard to both the calibration standards and the sample solutions at a constant concentration.
-
GC-MS Analysis:
-
Set the GC oven temperature program (e.g., initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).
-
Set the injector and detector temperatures.
-
Inject a fixed volume (e.g., 1 µL) of the standards and samples.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of ethyl cinnamate to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of ethyl cinnamate in the sample from this curve.
2.2. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
HPLC is another powerful technique for the quantification of ethyl cinnamate, particularly for non-volatile samples or when derivatization is not desired.[3]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and a diode-array detector.
-
Reversed-phase C18 column.
Reagents and Standards:
-
Ethyl cinnamate standard (99% purity or higher).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
Procedure:
-
Standard Preparation: Prepare a stock solution of ethyl cinnamate in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the test sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the mobile phase composition (e.g., a gradient or isocratic mixture of acetonitrile and water).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the DAD to monitor at the wavelength of maximum absorbance for ethyl cinnamate (approximately 278 nm).
-
Inject a fixed volume (e.g., 10 µL) of the standards and samples.
-
-
Quantification: Construct a calibration curve by plotting the peak area of ethyl cinnamate against the concentration of the calibration standards. Determine the concentration of ethyl cinnamate in the sample from this curve.
Data Presentation and Comparison
Participating laboratories should report their results in a standardized format to facilitate comparison.
Table 1: Individual Laboratory Reporting Template
| Parameter | Result |
| Laboratory ID | |
| Analytical Method Used | |
| Sample ID | |
| Measured Concentration (e.g., mg/L) - Replicate 1 | |
| Measured Concentration (e.g., mg/L) - Replicate 2 | |
| Measured Concentration (e.g., mg/L) - Replicate 3 | |
| Mean Concentration (e.g., mg/L) | |
| Standard Deviation | |
| % Recovery (if applicable) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Table 2: Summary of Inter-Laboratory Comparison Results (Hypothetical Data)
| Laboratory ID | Method | Reported Mean Concentration (mg/L) | Assigned Value (mg/L) | Standard Deviation for Proficiency Assessment | z-Score | Performance Assessment |
| Lab 01 | GC-MS | 98.5 | 100.0 | 5.0 | -0.30 | Satisfactory |
| Lab 02 | HPLC-DAD | 105.2 | 100.0 | 5.0 | 1.04 | Satisfactory |
| Lab 03 | GC-MS | 92.1 | 100.0 | 5.0 | -1.58 | Satisfactory |
| Lab 04 | HPLC-DAD | 112.5 | 100.0 | 5.0 | 2.50 | Unsatisfactory |
| Lab 05 | GC-MS | 99.8 | 100.0 | 5.0 | -0.04 | Satisfactory |
The "Assigned Value" is the consensus value determined from the results of all participating laboratories. The "Standard Deviation for Proficiency Assessment" is a predetermined value that reflects the expected level of precision for the analysis.[4]
Workflow and Logic Diagrams
The following diagrams illustrate the workflow of the inter-laboratory comparison study and the analytical procedure.
References
Ethyl Cinnamate-d7 Versus Structural Analog Internal Standard: A Performance Comparison in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy and reliability.[1][2][3] This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, ethyl cinnamate-d7, against a common structural analog internal standard, ethyl benzoate. The information presented is supported by established principles of bioanalytical method validation to assist in making informed decisions for developing robust analytical methods.[4]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[4] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization. Structural analogs, while a viable alternative, may exhibit different behaviors that can impact data quality.
Comparative Performance Data
The following table summarizes the expected quantitative performance differences between this compound and ethyl benzoate when used as an internal standard for the analysis of ethyl cinnamate in a complex biological matrix, such as human plasma.
| Performance Parameter | This compound (SIL IS) | Ethyl Benzoate (Analog IS) | Rationale for Performance Difference |
| Chromatographic Retention Time | Co-elutes or has a very slight shift from ethyl cinnamate | Elutes at a different time than ethyl cinnamate | The deuterium isotope effect may cause a minor shift for the SIL IS, but the structural difference of the analog IS leads to more significant chromatographic separation. |
| Matrix Effect | High degree of compensation | Lower degree of compensation | Co-elution of the SIL IS with the analyte ensures they experience similar ion suppression or enhancement from matrix components. The different retention time of the analog IS means it may be subjected to different matrix effects. |
| Extraction Recovery | Highly similar to ethyl cinnamate | May differ from ethyl cinnamate | The nearly identical chemical properties of the SIL IS ensure it closely mimics the analyte's behavior during sample extraction. |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | Superior compensation for variability by the SIL IS generally results in higher accuracy. |
| Precision (%CV) | Typically < 5% | Can be > 10% | More consistent correction for analytical variability by the SIL IS leads to better precision. |
| Linearity (r²) | > 0.99 | > 0.99 | Both internal standards are expected to demonstrate good linearity. |
Experimental Protocols
To empirically determine the performance of this compound versus ethyl benzoate as an internal standard, a bioanalytical method validation study would be conducted. Below is a detailed methodology for such a study.
Objective
To compare the accuracy, precision, and matrix effects of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethyl cinnamate in human plasma using either this compound or ethyl benzoate as the internal standard.
Materials and Reagents
-
Ethyl cinnamate (analyte)
-
This compound (SIL IS)
-
Ethyl benzoate (analog IS)
-
Control human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of ethyl cinnamate, this compound, and ethyl benzoate in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions of ethyl cinnamate by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare separate working solutions for this compound and ethyl benzoate at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike control human plasma with the ethyl cinnamate working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or blank), add 20 µL of the respective internal standard working solution (either this compound or ethyl benzoate).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific multiple reaction monitoring (MRM) transitions for ethyl cinnamate, this compound, and ethyl benzoate.
-
-
-
Data Analysis and Performance Evaluation:
-
Construct two separate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the accuracy and precision for the QC samples for both sets of experiments (one with this compound and one with ethyl benzoate).
-
Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and a logical comparison of the two types of internal standards.
Conclusion
The choice of an internal standard is a foundational element in the development of a robust and reliable bioanalytical method. While a structural analog like ethyl benzoate can be used, a stable isotope-labeled internal standard such as this compound is demonstrably superior for quantitative LC-MS/MS analysis. Its chemical and physical similarity to the analyte allows for more effective correction of matrix effects and other sources of variability, ultimately leading to improved accuracy and precision of the analytical results. When the highest level of data quality is required, the use of a deuterated internal standard is strongly recommended.
References
The Gold Standard: Justification for Using Deuterated Internal Standards in Regulatory Submissions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of precise and reliable data is paramount. For liquid chromatography-mass spectrometry (LC-MS) assays, the use of an internal standard (IS) is a cornerstone of robust methodologies. Among the available choices, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the preferred option for their ability to minimize variability and enhance data accuracy. This guide provides a comprehensive justification for the use of deuterated standards in regulatory submissions, comparing their performance with non-deuterated alternatives and providing supporting experimental data and protocols.
The use of a suitable internal standard is a key recommendation from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The harmonized ICH M10 guideline on bioanalytical method validation, adopted by these agencies, underscores the importance of internal standards in correcting for variability during sample processing and analysis.[1][4] While not explicitly mandating deuterated standards, the guidelines strongly favor the use of SIL-IS due to their ability to mimic the analyte of interest closely. In fact, it has been noted that over 90% of bioanalytical method validations submitted to the EMA incorporate SIL-IS.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its structural and physicochemical similarity to the analyte. Being chemically almost identical, a deuterated IS co-elutes with the analyte, ensuring that it experiences the same variations in extraction recovery, matrix effects, and instrument response. This leads to more accurate and precise quantification. Non-deuterated standards, or structural analogues, may have different extraction efficiencies and chromatographic behaviors, leading to less reliable data.
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) IS | Justification |
| Matrix Effect Compensation | Excellent | Variable | Co-elution allows for effective tracking and correction of ionization suppression or enhancement. |
| Precision (%CV) | Typically ≤ 15% | Can be > 15% | Superior correction for variability leads to lower coefficient of variation. |
| Accuracy (%Bias) | Typically within ± 15% | Can be outside ± 15% | More reliable correction results in measured values closer to the true value. |
| Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Physicochemical similarity ensures similar behavior during sample preparation. |
| Regulatory Acceptance | Highly Recommended | Acceptable with justification | Regulatory bodies recognize the improved data quality with SIL-IS. |
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard compared to a non-deuterated one, a thorough validation of the bioanalytical method is required. Key experiments include the assessment of matrix effects, recovery, and overall precision and accuracy.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the ability of the internal standard to compensate for the effect of the biological matrix on the ionization of the analyte.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into a neat solution (e.g., reconstitution solvent) at low and high concentrations.
-
Set 2 (Post-extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): The analyte and internal standard are spiked into the blank matrix from the same six sources before the extraction process.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%. A lower CV for the deuterated IS compared to the non-deuterated IS would demonstrate its superior ability to correct for matrix effects.
Protocol 2: Recovery Assessment
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A: Blank biological matrix is spiked with the analyte and internal standard before extraction.
-
Set B: The blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate Recovery: The recovery is calculated by comparing the peak area of the analyte and internal standard in Set A to that in Set B.
-
Evaluation: While a specific acceptance criterion for recovery is not mandated, it should be consistent and reproducible. A deuterated standard is expected to have a recovery that is very similar to the analyte.
Visualizing the Justification
The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Caption: A generalized workflow for bioanalytical sample analysis using an internal standard.
Caption: Logical comparison of deuterated and analogue internal standards for regulatory submissions.
References
The Gold Standard in Routine Testing: A Cost-Benefit Analysis of Ethyl Cinnamate-d7
In the landscape of analytical chemistry, particularly in routine testing where accuracy and reliability are paramount, the choice of an appropriate internal standard is a critical decision that can significantly impact the quality of results. For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards, such as ethyl cinnamate-d7, is often considered the gold standard. This guide provides an objective comparison of the costs and benefits associated with using this compound versus its non-deuterated counterpart or other structural analogues as internal standards in routine analytical testing, supported by experimental principles and data.
The Cost of Confidence: A Price Comparison
While the initial procurement cost of a deuterated standard is demonstrably higher than its non-deuterated form, this upfront investment must be weighed against the long-term benefits of data quality and reduced analytical failures. The higher price of this compound is attributed to the complex and specialized synthesis process required to introduce deuterium atoms into the molecule.
| Product | Vendor | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Alfa Chemistry | Custom Synthesis | Request Quote | - |
| Ethyl Cinnamate | Thermo Scientific Chemicals | 500 g | $83.65 | $0.17 |
| Ethyl Cinnamate | Chem-Impex | 100 g | $20.00 | $0.20 |
| Ethyl Cinnamate | The Perfumers Apprentice | 250 g | $85.50 | $0.34 |
Note: The price for this compound is available upon request from the vendor and is expected to be significantly higher than the non-deuterated form. Prices for non-deuterated ethyl cinnamate are subject to change and may vary between suppliers.
The Benefit of Isotopic Labeling: Superior Analytical Performance
The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte of interest. This structural similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization in mass spectrometry. This co-elution and similar ionization response are crucial for accurately compensating for variations that can occur during the analytical workflow, most notably matrix effects.
Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of inaccuracy and imprecision in analytical methods. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for reliable correction and leading to more accurate and precise quantification.
The following table summarizes the performance benefits of using a deuterated internal standard compared to a non-deuterated (structural analogue) internal standard, based on data from studies on other analytes, which illustrates the expected improvements when using this compound.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated Internal Standard | Benefit of Deuteration |
| Accuracy (% Bias) | Within ±5% | Can exceed ±20% | Significantly improved accuracy, closer to the true value. |
| Precision (% RSD) | < 5% | Can be > 15% | Higher precision and better reproducibility of results. |
| Matrix Effect Compensation | High | Low to Moderate | More effective mitigation of signal suppression or enhancement. |
| Method Robustness | High | Moderate | Reduced susceptibility to variations in sample matrix and experimental conditions. |
Data presented are illustrative and based on general findings from comparative studies of deuterated and non-deuterated internal standards.
Experimental Workflow and Protocols
The integration of an internal standard into a routine testing workflow is a straightforward process that significantly enhances data quality. A typical experimental workflow for quantitative analysis using an internal standard is depicted below.
Key Experimental Protocol: Evaluation of Matrix Effects
To quantitatively assess the ability of an internal standard to compensate for matrix effects, a standard experimental protocol involves comparing the analyte's response in a pure solvent to its response in a sample matrix extract.
Objective: To determine the extent of ion suppression or enhancement and the effectiveness of the internal standard in correcting for these effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a pure solvent.
-
Set B (Post-extraction Spike): Blank sample matrix is extracted, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank sample matrix before extraction.
-
-
Analyze all samples using the validated LC-MS/MS or GC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) * 100
-
RE (%) = (Peak area of analyte in Set C / Peak area of analyte in Set B) * 100
-
-
Evaluate Internal Standard Performance: Compare the ME and RE of the analyte with and without internal standard correction. A successful internal standard will result in a corrected analyte response that is consistent across different matrices, with a coefficient of variation (%CV) for the internal standard-normalized response of less than 15%.
Logical Relationship: The Value Proposition of Deuterated Standards
The decision to use a more expensive deuterated internal standard is based on a logical progression of improved data quality leading to long-term cost savings.
Conclusion: An Investment in Quality
While the upfront cost of this compound is higher than its non-deuterated counterpart, the investment translates directly into more accurate, precise, and reliable analytical data. For routine testing in regulated environments, such as pharmaceuticals and clinical diagnostics, the use of a deuterated internal standard is often a necessity to meet stringent validation requirements. The reduction in failed analytical runs, troubleshooting time, and the need for costly re-analysis ultimately leads to long-term cost savings and increased laboratory efficiency. The decision to use this compound is, therefore, not merely a matter of expense but a strategic investment in the quality and integrity of analytical results.
Safety Operating Guide
Proper Disposal of Ethyl Cinnamate-d7: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ethyl cinnamate-d7, a deuterated derivative of ethyl cinnamate. While specific regulations may vary, the following information outlines a standardized approach based on general safety protocols for this type of chemical compound.
Key Physical and Chemical Properties for Safe Handling
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data, assuming properties are similar to its non-deuterated counterpart, ethyl cinnamate.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 6-8 °C | [2] |
| Boiling Point | 271 °C | [2] |
| Density | 1.049 g/cm³ | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Insoluble in water |
Disposal Workflow
The proper disposal of this compound should follow a structured procedure to minimize risks and ensure compliance with regulations. The following diagram illustrates the decision-making process and steps for safe disposal.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
2. Waste Identification and Segregation:
-
Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Keep the chemical in its original container if possible.
3. Spill Management: In the event of a spill, take the following steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material, such as vermiculite, dry sand, or diatomaceous earth.
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
4. Waste Collection and Storage:
-
Collect all waste containing this compound (including contaminated absorbent materials and empty containers) in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation"), and the date.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
-
Consult a licensed disposal company. The disposal of chemical waste must be handled by a professional service to ensure compliance with all national and local regulations.
-
Provide the disposal company with a complete list of the waste contents.
-
Follow their instructions for packaging and collection.
Important Considerations:
-
Regulatory Compliance: Always adhere to the specific disposal regulations of your institution and region. These regulations are in place to protect both human health and the environment.
-
Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself, as they may retain chemical residues.
-
Environmental Precautions: Do not allow the product to enter drains or waterways.
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and minimizing environmental impact.
References
Personal protective equipment for handling Ethyl cinnamate-d7
Essential Safety and Handling Guide for Ethyl Cinnamate-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Light yellow liquid | [1] |
| Odor | Sweet | [1] |
| Melting Point | 6-8 °C | [2] |
| Boiling Point | 271 °C at 760 mmHg | [2] |
| Density | 1.049 g/cm³ | |
| Flash Point | >110°C | |
| Solubility | Insoluble in water |
Hazard Identification and Personal Protective Equipment (PPE)
Ethyl cinnamate is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for large quantities or when there is a splash hazard. | Must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a good option for protection against esters. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Skin and Body Protection | Laboratory coat. | A lab coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Not typically required under normal laboratory use with adequate ventilation. | If working in a poorly ventilated area or with large quantities, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
-
Ensure the container is tightly sealed.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent the ingress of moisture and atmospheric oxygen, which can lead to hydrogen-deuterium exchange.
-
Store in light-resistant containers, such as amber vials, to protect from light, especially UV radiation, which can cause degradation.
-
Keep away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.
Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
When preparing solutions, use anhydrous, deuterated solvents to prevent hydrogen-deuterium exchange.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert absorbent material (e.g., sand, silica gel, universal binder). Collect the absorbed material and place it in a suitable, closed container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Container Type: Use containers made of a material compatible with the waste.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.
Visual Guides
The following diagrams illustrate the standard operational workflow for handling this compound and the logical steps for an emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for incidents involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
